6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-2,5,11H,3-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQFYSVGOMKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579307 | |
| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-98-3 | |
| Record name | 3,4-Dihydro-6-hydroxy-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities. This document consolidates available data on the 6-hydroxy derivative, offering a valuable resource for researchers engaged in drug discovery and development. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical procedures are provided. Furthermore, this guide includes visualizations of the synthetic route and a plausible signaling pathway, generated using the DOT language, to facilitate a deeper understanding of the compound's chemical and biological context.
Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS Number: 22245-98-3) are summarized below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulations.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 163.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid/powder | --INVALID-LINK-- |
| Melting Point | 204-206 °C | --INVALID-LINK-- |
| Boiling Point | Not experimentally determined. | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | |
| pKa | Not experimentally determined. | |
| LogP | Not experimentally determined. |
Synthesis
A common laboratory-scale synthesis of this compound involves the demethylation of its methoxy precursor, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Demethylation
This protocol is adapted from a reported synthesis.
-
Reaction Setup: Dissolve 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add a solution of boron tribromide (2 equivalents) in dichloromethane to the cooled reaction mixture.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of isoquinolinone derivatives has been investigated for various therapeutic applications. Notably, they have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP) and have been shown to modulate angiogenesis, potentially through the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3][4][5][6][7]
Hypothetical Signaling Pathway
The following diagram illustrates a plausible mechanism of action for an isoquinolinone derivative based on its potential to inhibit PARP and interfere with VEGF-mediated signaling, both of which are critical pathways in cancer progression.
Caption: Hypothetical signaling pathways affected by isoquinolinone derivatives.
Methodologies for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols that can be employed to characterize this compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8][9][10][11]
Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Pipettes
-
Various solvents (e.g., water, ethanol, DMSO, etc.)
Procedure (Qualitative):
-
Sample Preparation: Add approximately 10 mg of the compound to a test tube.
-
Solvent Addition: Add 1 mL of the desired solvent to the test tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.[12][13][14]
Procedure (Quantitative - Shake-Flask Method):
-
Sample Preparation: Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Determination of Acid Dissociation Constant (pKa)
Principle: The pKa is a measure of the acidity of a compound. For a phenolic compound like this compound, the pKa of the hydroxyl group is of particular interest. Spectrophotometric or potentiometric titration methods are commonly used.
Apparatus (Spectrophotometric Method):
-
UV-Vis spectrophotometer
-
pH meter
-
Cuvettes
-
Micropipettes
-
Buffer solutions of varying pH
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Prepare a series of solutions by diluting the stock solution in buffer solutions of known pH values.
-
UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: The absorbance at a specific wavelength will change as a function of pH due to the different absorption characteristics of the protonated and deprotonated forms of the compound. Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[15][16][17][18][19]
Determination of Partition Coefficient (LogP)
Principle: The partition coefficient (P) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. LogP is the logarithm of this ratio. The shake-flask method is the traditional approach.
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
n-Octanol and water (pre-saturated with each other)
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to the first. Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the LogP using the formula: LogP = log([concentration in octanol] / [concentration in water]).[20][21][22][23][24]
Conclusion
This compound is a compound of significant interest due to its privileged isoquinolinone core. While some fundamental physicochemical data are available, further experimental determination of properties such as solubility, pKa, and LogP would be highly beneficial for its development as a potential therapeutic agent. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. The exploration of its biological activity, particularly in the context of PARP inhibition and modulation of angiogenesis pathways, presents a promising avenue for future research. This technical guide serves as a foundational resource to aid researchers in their investigations of this and related compounds.
References
- 1. 21796-15-6 CAS MSDS (1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
An In-depth Technical Guide to the Spectral Analysis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the compound 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, a molecule of interest in medicinal chemistry and drug development.[1] This document compiles and presents available spectroscopic data, outlines relevant experimental protocols, and visualizes key chemical transformations to facilitate a deeper understanding of this compound's structural characteristics.
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydroisoquinoline core, the N-H proton, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring. For comparison, various substituted 3,4-dihydroisoquinoline derivatives show characteristic signals for their respective protons.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring. Data from related 3,4-dihydroisoquinolin-1(2H)-one derivatives can be used to predict and assign the chemical shifts for the target molecule.
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.8 - 7.9 | m | 3H | Ar-H |
| Aliphatic | ~3.5 | t | 2H | -CH₂-N- |
| Aliphatic | ~2.9 | t | 2H | -CH₂-Ar |
| Amide | ~8.0 | br s | 1H | -NH- |
| Hydroxyl | Variable | br s | 1H | -OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl | ~165 | C=O |
| Aromatic | 115 - 155 | Ar-C |
| Aliphatic | ~40 | -CH₂-N- |
| Aliphatic | ~28 | -CH₂-Ar |
Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the lactam, and C-H stretches of the aromatic and aliphatic portions. The IR spectrum of the isomeric compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, shows characteristic absorptions that can be used for comparison.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |
| N-H Stretch (Amide) | 3100 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=O Stretch (Lactam) | 1650 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (163.17 g/mol ).[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of small molecules such as CO and cleavage of the heterocyclic ring.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral characterization of this compound are not explicitly detailed in a single source. However, a general procedure can be inferred from the synthesis of related compounds.
General Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones
A common synthetic route to the 3,4-dihydroisoquinolin-1(2H)-one scaffold is the Castagnoli–Cushman reaction.[4][5] This reaction involves the condensation of a homophthalic anhydride with an imine. For the synthesis of the target molecule, a suitably protected 4-hydroxyhomophthalic anhydride would be a key starting material.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4] Deuterated solvents such as DMSO-d₆ or CDCl₃ are used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), often coupled with a high-resolution mass analyzer to determine the exact mass.
Signaling Pathways and Biological Activity
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities.[6] These activities include anti-inflammatory, analgesic, and potential neurological applications.[1] The specific biological targets and signaling pathways for this compound are not yet well-defined in publicly available literature and represent an area for future research.
This technical guide provides a foundational understanding of the spectral characteristics of this compound. Further experimental work is necessary to obtain and publish a complete and verified dataset for this compound, which will undoubtedly aid in its further development and application in the fields of chemistry and medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-HYDROXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinolinone class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a generalized experimental protocol for data acquisition, and a structural diagram for reference.
While specific experimental NMR data for this compound is not prominently available in published literature, the following spectral data has been predicted based on the analysis of closely related analogs, particularly 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. The electronic effects of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are similar, providing a reliable basis for estimation.
Predicted NMR Spectral Data
The chemical structure and numbering scheme for this compound are presented below to facilitate the correlation of spectral data.
Caption: Molecular structure and atom numbering of this compound.
Table 1: Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data is based on an expected spectrum in a common deuterated solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (2H) | ~ 3.4 - 3.6 | t | ~ 6.5 - 7.0 |
| H-4 (2H) | ~ 2.8 - 3.0 | t | ~ 6.5 - 7.0 |
| H-5 | ~ 6.8 - 6.9 | d | ~ 2.0 - 2.5 |
| H-7 | ~ 6.7 - 6.8 | dd | J ≈ 8.5, 2.5 |
| H-8 | ~ 7.8 - 7.9 | d | ~ 8.0 - 8.5 |
| N-H | ~ 7.5 - 8.5 (broad) | s (br) | - |
| O-H | ~ 9.0 - 10.0 (broad) | s (br) | - |
Note: The chemical shifts of N-H and O-H protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in solvents like D₂O or CD₃OD.
Table 2: Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~ 164 - 166 |
| C-3 | ~ 39 - 41 |
| C-4 | ~ 28 - 30 |
| C-4a | ~ 125 - 127 |
| C-5 | ~ 114 - 116 |
| C-6 | ~ 155 - 157 |
| C-7 | ~ 116 - 118 |
| C-8 | ~ 129 - 131 |
| C-8a | ~ 138 - 140 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra for compounds like this compound is crucial for accurate structural verification.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃).[1][2] For compounds with hydroxyl and amide protons, DMSO-d₆ is often preferred as it minimizes proton exchange and allows for their observation.[1]
-
Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (0.00 ppm).[3] If TMS is not compatible, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2][4]
-
Sample Filtration : Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation : The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[5]
-
¹H NMR Experiment :
-
Temperature : Set the probe temperature to a constant value, typically 25 °C (298 K).
-
Pulse Sequence : A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters :
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.
-
-
-
¹³C NMR Experiment :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 or similar) is standard to obtain singlets for each unique carbon atom.
-
Acquisition Parameters :
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce proton-proton connectivity.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final structure confirmation using NMR spectroscopy.
Caption: Standard workflow for structural analysis using NMR spectroscopy.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the core fragmentation patterns of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one observed in mass spectrometry. Understanding these fragmentation pathways is pivotal for the structural elucidation, metabolite identification, and pharmacokinetic studies essential in drug discovery and development. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and visualizes the key fragmentation cascade.
Introduction
This compound is a heterocyclic compound belonging to the isoquinolinone class. The structural characterization of such molecules and their metabolites is a critical step in pharmaceutical research. Tandem mass spectrometry (MS/MS) is a powerful analytical technique that provides detailed structural information through the controlled fragmentation of a precursor ion. This guide focuses on the fragmentation behavior of this compound under collision-induced dissociation (CID), offering insights into its gas-phase chemistry.
Predicted Fragmentation Pathway
The fragmentation of this compound, upon protonation in the ion source, is anticipated to proceed through a series of characteristic neutral losses and bond cleavages. The primary site of protonation is expected to be the nitrogen atom of the lactam ring, which initiates the fragmentation cascade.[1] The presence of the hydroxyl group and the carbonyl group on the aromatic and dihydroisoquinolinone rings, respectively, directs the fragmentation, leading to the formation of specific product ions.
A key fragmentation route is predicted to be the loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for such cyclic structures.[2] Subsequent or alternative fragmentation steps may involve the loss of other small neutral molecules and cleavages within the dihydroisoquinoline core.
Caption: Proposed fragmentation pathway of protonated this compound.
Quantitative Fragmentation Data
The table below summarizes the predicted key ions in the mass spectrum of this compound, including the precursor ion and major product ions, along with their corresponding mass-to-charge ratios (m/z) and proposed neutral losses.
| Ion Designation | Proposed Structure/Formula | m/z (Da) | Proposed Neutral Loss |
| [M+H]+ | C9H10NO2 | 164.07 | - |
| Fragment 1 | C8H10NO+ | 136.08 | CO (28.01 Da) |
| Fragment 2 | C7H7O+ | 107.05 | C2H3N (41.03 Da) |
| Fragment 3 | C6H7+ | 79.02 | CO (28.01 Da) |
Experimental Protocols
The following protocols are representative of the methodologies employed for the mass spectrometric analysis of isoquinolinone compounds and can be adapted for this compound.
Sample Preparation
A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, the stock solution is further diluted with the initial mobile phase to a final concentration of 1-10 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for separation.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Program: A typical gradient may start at 5-10% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.[3]
-
Flow Rate: 0.2-0.4 mL/min.[3]
-
Column Temperature: 25-40 °C.[3]
-
Injection Volume: 1-10 µL.[3]
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]
-
Source Parameters:
-
MS/MS Analysis:
-
Precursor Ion Selection: The protonated molecule [M+H]+ at m/z 164.07 is selected for fragmentation.
-
Collision Gas: Argon or nitrogen is typically used.[3]
-
Collision Energy: The collision energy is optimized to achieve a suitable fragmentation pattern, typically in the range of 10-40 eV. The optimal energy is dependent on the instrument and the specific compound.
-
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The predictable fragmentation pattern of this compound, characterized by key losses of carbon monoxide and other neutral fragments, provides a reliable basis for its identification and structural confirmation. The experimental protocols detailed herein offer a robust framework for researchers to conduct their own mass spectrometric analyses. This guide serves as a valuable resource for scientists and professionals in the field of drug development, aiding in the rapid and accurate characterization of this and related isoquinolinone compounds.
References
Infrared spectroscopy of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one functional groups
An In-depth Technical Guide to the Infrared Spectroscopy of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of this compound. This compound, possessing a lactam, a phenol, and an aromatic ring system, presents a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development. This guide outlines the characteristic vibrational frequencies of its functional groups, provides a standard experimental protocol for spectral acquisition, and illustrates key concepts through diagrams.
Molecular Structure and Functional Groups
This compound is a heterocyclic compound featuring a bicyclic structure. The key functional groups that give rise to characteristic infrared absorptions are:
-
Secondary Lactam: A cyclic amide within a six-membered ring.
-
Phenol: A hydroxyl group directly attached to an aromatic ring.
-
Aromatic Ring: A benzene ring fused to the dihydroisoquinolinone core.
-
Aliphatic C-H bonds: Methylene (CH₂) groups in the dihydroisoquinoline ring.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound. These values are based on established group frequency correlations in infrared spectroscopy.[1][2][3][4][5]
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |
| Phenol | O-H stretch | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. A sharper peak around 3500 cm⁻¹ may be observed in dilute, non-polar solvents.[1] |
| Lactam | N-H stretch | 3400 - 3100 | Medium | May be observed as a distinct peak or could be masked by the broad O-H stretch of the phenol. |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak | Typically appears as a series of small peaks just above 3000 cm⁻¹.[2][5] |
| Aliphatic C-H | C-H stretch (asymmetric & symmetric) | 3000 - 2850 | Medium | Arises from the CH₂ groups in the heterocyclic ring.[4][5] |
| Lactam | C=O stretch (Amide I band) | 1680 - 1630 | Strong | This is a very characteristic and intense absorption for the lactam carbonyl group.[1][6] |
| Aromatic Ring | C=C stretch | 1620 - 1450 | Medium to Weak | A series of bands indicating the aromatic nature of the molecule.[2] |
| Aliphatic C-H | C-H bend (scissoring) | ~1465 | Medium | From the CH₂ groups. |
| Phenol | C-O stretch | 1260 - 1180 | Strong | Often coupled with O-H in-plane bending. The position can be indicative of the substitution pattern.[1] |
| Lactam | C-N stretch | 1400 - 1200 | Medium | |
| Aromatic C-H | C-H out-of-plane bend | 900 - 675 | Strong | The exact position of these bands can provide information about the substitution pattern of the aromatic ring.[2] |
Experimental Protocol for FTIR Spectroscopy
A standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound is as follows:
3.1. Sample Preparation (KBr Pellet Method)
-
Sample Grinding: Take approximately 1-2 mg of the synthesized and purified this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding should be thorough to ensure the sample is well dispersed and particle size is minimized to reduce scattering of the infrared radiation.
-
Pellet Formation: Transfer the powdered mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press. This will form a thin, transparent or translucent KBr pellet containing the sample.
-
Pellet Inspection: A good pellet should be clear and free of cracks or cloudiness.
3.2. Spectral Acquisition
-
Instrument Purging: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.[7]
3.3. Data Processing
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands. Compare these with the expected frequencies for the functional groups of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the functional groups and their characteristic IR absorptions.
Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.
Caption: Relationship between functional groups and their expected IR absorption regions.
Interpretation and Significance
The infrared spectrum of this compound provides a valuable "fingerprint" for its identification. The presence of the strong, broad O-H stretch, the intense lactam C=O stretch, and the characteristic aromatic C=C and C-H absorptions are key features to confirm the structure. In a drug development context, FTIR can be used to:
-
Confirm the identity of synthesized batches of the compound.
-
Assess the presence of impurities, such as starting materials or by-products, which would exhibit their own characteristic IR bands.
-
Study intermolecular interactions, such as hydrogen bonding, by observing shifts in the O-H and N-H stretching frequencies under different conditions.
This guide serves as a foundational resource for the application of infrared spectroscopy in the analysis of this compound. For definitive structural confirmation, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
- 1. youtube.com [youtube.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. www1.udel.edu [www1.udel.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide on the UV-Vis Absorption Spectrum of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Due to the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally analogous compounds to predict the absorption spectrum. It also includes a detailed experimental protocol for acquiring the UV-Vis spectrum and explores a relevant biological signaling pathway where this class of compounds is active.
Estimated UV-Vis Absorption Data
The UV-Vis absorption spectrum of an organic molecule is determined by its electronic structure, specifically the presence of chromophores and auxochromes. The core structure of this compound contains a benzene ring fused to a dihydropyridinone ring, which constitutes the primary chromophore. The hydroxyl (-OH) group at the 6-position acts as an auxochrome, which is expected to influence the position and intensity of the absorption bands.
Based on the analysis of related compounds, the predicted UV-Vis absorption maxima (λmax) for this compound in a polar solvent like ethanol or methanol are summarized in the table below. These estimations are derived from the known effects of substituents on the benzene chromophore and data from similar isoquinoline structures.
| Compound | Estimated λmax 1 (nm) | Estimated λmax 2 (nm) | Notes |
| This compound | ~280 - 290 | ~320 - 330 | The hydroxyl group is expected to cause a bathochromic (red) shift compared to the unsubstituted parent compound. |
| 3,4-dihydroisoquinolin-1(2H)-one (Parent) | ~260 - 270 | ~300 - 310 | Reference for the core chromophore. |
| 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | ~275 - 285 | ~315 - 325 | The methoxy group has a similar, slightly less pronounced, auxochromic effect as the hydroxyl group. |
Note: The molar absorptivity (ε) for these transitions is expected to be in the range of 1,000 to 10,000 L·mol-1·cm-1.
Experimental Protocol for UV-Vis Spectroscopy
This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
2.1. Materials and Instrumentation
-
Analyte: this compound (solid, high purity)
-
Solvent: Spectroscopic grade methanol or ethanol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length
-
Volumetric flasks and pipettes for accurate solution preparation
2.2. Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Solution (e.g., 0.01 mg/mL): Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the expected λmax. A 1:100 dilution of the stock solution is a good starting point.
2.3. Spectrophotometer Setup and Measurement
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for the scan, typically from 200 nm to 400 nm for this type of compound.
-
Fill both the reference and sample cuvettes with the pure solvent.
-
Place the cuvettes in the respective holders in the spectrophotometer.
-
Perform a baseline correction to zero the absorbance across the entire wavelength range.
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the UV-Vis absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the absorbance is outside the optimal range, adjust the concentration of the working solution accordingly and repeat the measurement.
The following diagram illustrates the general workflow for this experimental protocol.
Biological Relevance and Signaling Pathway
Isoquinoline alkaloids, the class of compounds to which this compound belongs, have garnered significant interest for their diverse biological activities. Notably, many isoquinolinone derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[1] In the context of cancer therapy, inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death.[2][3][4]
Furthermore, isoquinoline alkaloids have demonstrated neuroprotective effects.[5][6][7] Studies suggest that these compounds can mitigate neuronal damage by inhibiting inflammation, reducing oxidative stress, and modulating apoptotic pathways.[5][6] A key mechanism in neuroprotection involves the regulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[8][9]
The following diagram illustrates a simplified signaling pathway for the neuroprotective effects of isoquinoline alkaloids through the activation of the Nrf2 pathway.
In this pathway, under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which leads to its degradation. In the presence of oxidative stress or an isoquinoline alkaloid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and the production of antioxidant enzymes that combat oxidative stress, thus conferring neuroprotection.
References
- 1. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. ovariancanada.org [ovariancanada.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the World of Isoquinolinone Alkaloids: A Technical Guide to Their Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Isoquinolinone alkaloids, a significant subclass of isoquinoline alkaloids, represent a diverse and pharmacologically important group of natural products. Their unique chemical structures and potent biological activities have made them a focal point for research in drug discovery and development. This in-depth technical guide explores the discovery and natural occurrence of these fascinating compounds, providing a comprehensive resource for professionals in the field.
Discovery and Classification
The journey into the world of isoquinolinone alkaloids began with the isolation and characterization of the first members of this class from various plant species. These compounds are structurally characterized by an isoquinoline core with a carbonyl group, leading to the "-one" suffix in their nomenclature. They are a subset of the broader isoquinoline alkaloid family, which encompasses over 2,500 known compounds.[1] Isoquinoline alkaloids, in general, are derived from the amino acid tyrosine.[2][3][4][5]
Based on their structural features, isoquinolinone alkaloids can be further categorized into several subgroups, including simple isoquinolinones, benzylisoquinolinones, and protoberberine-related isoquinolinones, among others. This structural diversity is a key determinant of their wide range of biological activities.
Natural Occurrence and Distribution
Isoquinolinone alkaloids are predominantly found in the plant kingdom, with a significant presence in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), Ranunculaceae (buttercup family), and Fumariaceae.[1] Notable plant sources include the opium poppy (Papaver somniferum), which produces well-known alkaloids like morphine and codeine, and plants of the Corydalis and Thalictrum genera.[1][6] While the majority are of terrestrial plant origin, some isoquinoline alkaloids have also been identified in marine microorganisms.[6][7]
The distribution and concentration of these alkaloids can vary significantly depending on the plant species, geographical location, and even the specific part of the plant (e.g., roots, leaves, or latex).[1]
Biosynthesis of the Isoquinolinone Core
The biosynthesis of isoquinolinone alkaloids is a complex enzymatic process that originates from the aromatic amino acid L-tyrosine. A crucial intermediate in this pathway is (S)-reticuline, which serves as a branch point for the synthesis of a vast array of isoquinoline alkaloids.
The general biosynthetic pathway leading to the isoquinoline core involves the following key steps:
-
Conversion of L-tyrosine: L-tyrosine is first converted to both dopamine and 4-hydroxyphenylacetaldehyde through a series of enzymatic reactions including decarboxylation, hydroxylation, and deamination.[8]
-
Condensation: Dopamine and 4-hydroxyphenylacetaldehyde are then condensed by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[8]
-
Series of Modifications: (S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield (S)-reticuline.
-
Formation of the Isoquinolinone Core: The formation of the characteristic isoquinolinone structure from key intermediates like (S)-reticuline involves specific enzymes such as the berberine bridge enzyme (BBE), which catalyzes the conversion of the N-methyl group of (S)-reticuline into the methylene bridge of (S)-scoulerine.[8][9] Further enzymatic modifications, including oxidations and rearrangements, lead to the diverse array of isoquinolinone alkaloids found in nature.
The following diagram illustrates the initial steps of the isoquinoline alkaloid biosynthetic pathway leading to the key intermediate, (S)-reticuline.
Quantitative Data on Natural Occurrence
The concentration of isoquinolinone alkaloids in their natural sources can be highly variable. The following table summarizes representative quantitative data for some well-known isoquinoline alkaloids. It is important to note that these values are illustrative and can be influenced by various factors.
| Alkaloid | Plant Source | Plant Part | Concentration (% dry weight) | Reference |
| Morphine | Papaver somniferum | Latex | 8 - 14% | [1] |
| Codeine | Papaver somniferum | Latex | 1 - 3% | [1] |
| Berberine | Coptis chinensis | Rhizome | 5 - 9% | [7] |
| Berberine | Hydrastis canadensis | Root | 1.5 - 4% | [7] |
| Berberine | Berberis vulgaris | Root Bark | 2 - 3% | [1] |
| Palmatine | Coptis chinensis | Rhizome | 2 - 4% | [7] |
| Sanguinarine | Sanguinaria canadensis | Rhizome | 1 - 4% | [10] |
Experimental Protocols for Isolation and Characterization
The isolation and structural elucidation of isoquinolinone alkaloids involve a series of meticulous experimental procedures. A general workflow is outlined below.
General Experimental Workflow
The following diagram provides a high-level overview of the typical workflow for the isolation and identification of isoquinolinone alkaloids from a plant source.
Detailed Methodologies
1. Plant Material Collection and Preparation:
-
Plant material is collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.
-
The plant material is air-dried or freeze-dried and then ground into a fine powder.
2. Extraction:
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for an extended period with occasional agitation.
-
Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh supply of the solvent.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
3. Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, making them water-soluble.
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether, chloroform) to remove neutral and acidic compounds.
-
The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted from the basified aqueous solution using an organic solvent (e.g., chloroform, dichloromethane).
4. Chromatographic Purification:
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the components based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
5. Structural Elucidation:
-
Spectroscopic Techniques: The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.
-
-
X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure.
Biological Activities and Signaling Pathways
Isoquinolinone alkaloids exhibit a wide spectrum of biological activities, making them promising candidates for drug development.[4][7][11][12] These activities include:
-
Antitumor Activity: Many isoquinolinone alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[7][11]
-
Antimicrobial Activity: Several compounds have shown significant antibacterial and antifungal properties.[7][11]
-
Anti-inflammatory Activity: Some isoquinolinone alkaloids can modulate inflammatory pathways.[7]
-
Antiviral Activity: Certain alkaloids have been reported to inhibit the replication of various viruses.[7]
The mechanisms of action often involve the modulation of specific cellular signaling pathways. For instance, some isoquinolinone alkaloids are known to interact with DNA, inhibit key enzymes like topoisomerase, or affect cell cycle regulation.
The following diagram illustrates a simplified representation of how an isoquinolinone alkaloid might interfere with a generic cancer cell signaling pathway.
Conclusion
The discovery and study of the natural occurrence of isoquinolinone alkaloids continue to be a vibrant area of research. Their structural complexity and potent biological activities offer a rich source of lead compounds for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals, highlighting the key aspects from their botanical origins to their potential impact on human health. Further exploration into the vast chemical space of isoquinolinone alkaloids holds immense promise for future drug discovery endeavors.
References
- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]
- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The isoquinoline scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.[1][2][3] The application of computational tools can accelerate the discovery and development of novel therapeutics based on this privileged scaffold by enabling early-stage assessment of potential biological targets, efficacy, and pharmacokinetic properties.
Introduction to In Silico Bioactivity Prediction
In silico drug discovery utilizes computational methods to model, simulate, and predict the interaction of chemical compounds with biological systems.[4] This approach significantly reduces the time and cost associated with traditional drug discovery pipelines by prioritizing compounds for synthesis and experimental testing.[5] Key in silico techniques include molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Predicted Bioactivities of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
While specific experimental data for this compound is limited in publicly available literature, the broader class of isoquinolinone derivatives has been investigated for a range of biological activities. These studies provide a rational basis for predicting the potential targets of the title compound.
Potential Biological Targets:
-
Poly (ADP-ribose) polymerase (PARP): The 3,4-dihydroisoquinolin-1(2H)-one core is a known scaffold for PARP inhibitors.[6] PARP inhibitors are a class of targeted cancer therapies that induce synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7][8][9][10]
-
Cyclin-Dependent Kinases (CDKs): Various isoquinoline derivatives have been explored as inhibitors of CDKs, which are key regulators of the cell cycle.[11][12][13][14][15] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.
-
Tumor Necrosis Factor-alpha (TNF-α): Isoquinolin-1-one derivatives have been identified as inhibitors of TNF-α, a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases.[5][16][17][18]
-
Antimicrobial Activity: The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been shown to possess antioomycete activity, suggesting potential for development as antimicrobial agents.[19][20]
In Silico Prediction Workflow
A typical in silico workflow for predicting the bioactivity of a novel compound like this compound involves several sequential steps.
Methodologies for In Silico Prediction
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21] This technique is instrumental in understanding the binding mode and affinity of a compound to a specific biological target.
Experimental Protocol for Molecular Docking:
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., PARP-1, CDK4, TNF-α) from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign appropriate protonation states to amino acid residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define a grid box around the active site of the protein to guide the docking process.
-
Utilize docking software such as AutoDock, Glide, or GOLD to perform the docking calculations. These programs employ scoring functions to rank the different binding poses based on their predicted binding affinity.[22]
-
-
Analysis of Results:
-
Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
-
Compare the binding mode and score to known inhibitors of the target.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[19] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to understand the influence of steric, electrostatic, hydrophobic, and hydrogen bonding properties on activity.[19]
Experimental Protocol for 3D-QSAR:
-
Dataset Preparation:
-
Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 or EC50 values). For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, data from studies on similar derivatives can be utilized.[19][20]
-
Convert biological activity data to a logarithmic scale (e.g., pIC50).
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds in the dataset.
-
Align the molecules based on a common substructure or a pharmacophore model.
-
-
Calculation of Molecular Fields/Similarity Indices:
-
For CoMFA, place each aligned molecule in a 3D grid and calculate the steric and electrostatic field energies at each grid point.
-
For CoMSIA, calculate similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
-
-
Model Generation and Validation:
-
Use Partial Least Squares (PLS) regression to correlate the calculated fields/indices with the biological activity data.
-
Validate the model using cross-validation (leave-one-out) and by predicting the activity of the test set compounds.
-
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[23][24][25]
Experimental Protocol for Ligand-Based Pharmacophore Modeling:
-
Conformational Analysis: Generate a set of diverse, low-energy conformations for a set of active molecules.
-
Feature Identification: Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) present in the active compounds.
-
Pharmacophore Generation: Generate pharmacophore hypotheses that consist of a 3D arrangement of these features.
-
Model Validation: Score the generated hypotheses based on their ability to match the active compounds and discriminate them from inactive ones. The best model can then be used for virtual screening of compound libraries.
ADMET Prediction
ADMET prediction is crucial for identifying compounds with favorable pharmacokinetic and safety profiles in the early stages of drug discovery.[26][27][28][29][30] Various computational models, often web-based, are available to predict these properties.[3]
Key ADMET Parameters and Prediction Tools:
| Parameter | Description | Prediction Tools |
| Absorption | Gastrointestinal absorption, oral bioavailability | SwissADME, ProTox-II[2] |
| Distribution | Blood-brain barrier permeability, plasma protein binding | SwissADME, admetSAR[26] |
| Metabolism | Cytochrome P450 (CYP) inhibition | SwissADME, ProTox-II[2] |
| Excretion | Renal clearance | Predicted via various QSAR models |
| Toxicity | Mutagenicity, carcinogenicity, hepatotoxicity | ProTox-II, admetSAR[2][4][26] |
Experimental Protocol for In Silico ADMET Profiling:
-
Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
Submission to Web Servers: Submit the structure to various ADMET prediction web servers (e.g., SwissADME, admetSAR, ProTox-II).
-
Analysis of Predictions: Analyze the predicted values for various ADMET properties. Pay close attention to potential liabilities, such as poor absorption, high toxicity, or significant CYP inhibition.
Quantitative Data Summary
The following table summarizes representative quantitative data for derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold from the literature. This data can serve as a benchmark for in silico predictions of this compound.
| Compound ID | Target | Bioactivity (EC50/IC50) | Reference |
| I23 | Pythium recalcitrans | 14 µM (EC50) | [19][20] |
| Hymexazol (Commercial Control) | Pythium recalcitrans | 37.7 µM (EC50) | [19][20] |
| Lead Compound | PARP | Low nanomolar range | [6] |
| Olaparib (Approved Drug) | PARP | Low nanomolar range | [6] |
Experimental Validation
In silico predictions must be validated through experimental assays to confirm the bioactivity of the compound.[31]
Common Experimental Protocols:
-
Enzyme Inhibition Assays: To validate predicted inhibition of targets like PARP or CDKs, enzyme activity assays are performed. These assays measure the enzymatic activity in the presence of varying concentrations of the test compound to determine the IC50 value.
-
Cell-Based Assays:
-
Cell Proliferation Assays (e.g., MTT, SRB): To assess anticancer activity, cancer cell lines are treated with the compound, and cell viability is measured.
-
NF-κB Reporter Assays: To validate the inhibition of the NF-κB pathway, cells containing an NF-κB-driven reporter gene are used.[32]
-
-
Antimicrobial Susceptibility Testing: To confirm antimicrobial activity, the minimum inhibitory concentration (MIC) or effective concentration (EC50) against the target pathogen is determined.[19][20]
Conclusion
The in silico prediction of bioactivity for this compound provides a powerful and efficient approach to guide its development as a potential therapeutic agent. By leveraging molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can identify probable biological targets, understand structure-activity relationships, and assess the drug-like properties of this compound before committing to extensive synthetic and experimental efforts. The methodologies and data presented in this guide offer a solid foundation for initiating such computational studies and advancing the exploration of the therapeutic potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.
References
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. termedia.pl [termedia.pl]
- 5. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 8. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Effective Epigenetic-PARP Inhibitor Combination Therapy for Breast and Ovarian Cancers Independent of BRCA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 17. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. 3D pharmacophore models for 1,2,3,4-tetrahydroisoquinoline derivatives acting as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 27. elearning.uniroma1.it [elearning.uniroma1.it]
- 28. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines | MDPI [mdpi.com]
- 31. 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in DMSO and other organic solvents
An In-depth Technical Guide on the Solubility of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Introduction
This compound is a chemical compound of interest in various research and development fields. An essential physicochemical property for its application, particularly in drug discovery and development, is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound in dimethyl sulfoxide (DMSO) and other organic solvents. It also outlines a detailed experimental protocol for determining solubility and presents relevant workflows for its use in research.
Solubility Data
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information from chemical suppliers indicates its general solubility characteristics. The following table summarizes the available information.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Soluble |
| Methanol | CH₃OH | 32.04 | 64.7 | Soluble |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Not specified |
| Acetone | C₃H₆O | 58.08 | 56 | Not specified |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Not specified |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration at saturation is not specified. Researchers should determine the quantitative solubility for their specific experimental needs.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following describes a common method for determining the solubility of a compound like this compound.
Kinetic Solubility Measurement by UV-Vis Spectroscopy
This method assesses the solubility of a compound in a buffered aqueous solution after adding it from a concentrated DMSO stock.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
Centrifuge with a plate rotor
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Sample Preparation: Add a small volume (e.g., 2 µL) of each concentration from the serial dilution to the wells of the 96-well microplate. Then, add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This creates a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours) with gentle shaking to allow the solution to reach equilibrium.
-
Centrifugation: Centrifuge the plate to pellet any precipitated compound.
-
Absorbance Measurement: Carefully transfer the supernatant to a new, clean UV-transparent microplate. Measure the absorbance of the supernatant at a predetermined wavelength (λ_max) using the microplate reader. The λ_max for this compound should be determined beforehand by scanning a dilute solution of the compound across a range of UV wavelengths.
-
Data Analysis: Create a calibration curve using the absorbance readings of the clear (non-precipitated) solutions from the serial dilution. Use this curve to determine the concentration of the compound in the supernatants of the wells where precipitation occurred. The highest concentration measured in a clear solution after incubation represents the kinetic solubility.
Visualized Workflows
The following diagrams illustrate key experimental and logical workflows related to the use of this compound in a research context.
Caption: Workflow for kinetic solubility measurement.
Caption: High-throughput screening workflow.
An In-depth Technical Guide to the Tautomerism of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential tautomeric forms of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Due to the limited availability of direct experimental data on this specific molecule, this guide focuses on the foundational principles of tautomerism applicable to this class of compounds, including lactam-lactim and keto-enol tautomerism. Detailed methodologies for experimental and computational analysis are provided to enable researchers to investigate the tautomeric equilibrium of this and similar molecules.
Introduction to Tautomerism in Heterocyclic Scaffolds
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. For nitrogen-containing heterocyclic compounds like this compound, two primary types of tautomerism are of particular importance: lactam-lactim and keto-enol tautomerism.
The core structure of this compound contains both a cyclic amide (lactam) and a phenol moiety, making it susceptible to these tautomeric transformations. Understanding the delicate balance of this equilibrium is paramount for rational drug design and the development of new therapeutic agents.
Potential Tautomeric Forms of this compound
The structure of this compound allows for the existence of several potential tautomers. The principal equilibrium is expected to involve the lactam-keto form, the lactim-keto form, and the lactam-enol form, as depicted below.
Caption: Potential tautomeric equilibria for this compound.
The lactam form is generally the more stable tautomer for cyclic amides.[1] Theoretical investigations using semiempirical methods have shown that the amide form can be significantly more stable than the tautomeric imidic acid form.[1] The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.
Quantitative Analysis of Tautomeric Equilibrium
Spectroscopic Data for Tautomer Identification (Illustrative Examples)
The following table summarizes key spectroscopic data from related hydroxyquinoline and isoquinolinone systems that can be used to identify the predominant tautomeric form.
| Spectroscopic Technique | Tautomeric Form | Key Observables | Reference Compound(s) |
| ¹H NMR | Lactam-Keto | Signal for N-H proton; absence of enolic O-H proton | Derivatives of 3,4-dihydroisoquinolin-1(2H)-one |
| Lactim-Keto | Absence of N-H proton; presence of O-H proton | 2-hydroxyquinoline derivatives | |
| ¹³C NMR | Lactam-Keto | Carbonyl (C=O) signal downstream (e.g., >160 ppm) | Derivatives of 3,4-dihydroisoquinolin-1(2H)-one |
| Lactim-Keto | C-O signal upstream relative to carbonyl | 2-hydroxyquinoline derivatives | |
| UV-Vis | Lactam-Keto | Distinct λmax compared to lactim form | 2(1H)-pyridone derivatives[2] |
| Lactim-Keto | Distinct λmax compared to lactam form | 2(1H)-pyridone derivatives[2] |
Tautomeric Equilibrium Constants in Analogous Systems
The equilibrium constant (KT) provides a quantitative measure of the relative stability of the tautomers. Below are examples from related heterocyclic systems.
| Compound | Tautomeric Equilibrium | Solvent | KT ([lactam]/[lactim]) | Reference |
| 6-chloro-2-pyridone | Lactam <=> Lactim | D₂O | 2.1 | [3][4] |
| 2-pyridone | Lactam <=> Lactim | Chloroform | - | [2] |
Experimental Protocols for Tautomer Analysis
A combination of spectroscopic and computational methods is essential for a thorough investigation of tautomeric equilibria.
Synthesis of this compound
Several synthetic routes to this compound have been reported.[5][6] A common approach involves the cyclization of a substituted N-phenethylacetamide.
Caption: General synthetic workflow for this compound.
Illustrative Protocol: A general procedure involves the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as N-(3-hydroxyphenethyl)acetamide, in the presence of a Lewis acid catalyst. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification is typically achieved by column chromatography or recrystallization. Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and determining their relative populations in solution.
Caption: Workflow for NMR analysis of tautomeric equilibrium.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis (qNMR), ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1).[7]
-
Spectral Analysis:
-
¹H NMR: Identify distinct signals corresponding to the protons of each tautomer. The N-H proton of the lactam form and the O-H proton of the lactim form are particularly diagnostic.
-
¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form is expected to be significantly different from the corresponding C-O carbon in the lactim form.[8]
-
-
Quantification: Determine the ratio of the tautomers by integrating well-resolved, non-overlapping signals corresponding to each species. The equilibrium constant (KT) can then be calculated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers exhibit distinct absorption maxima.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at a known concentration.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Deconvolution of the overlapping spectra of the tautomers can be performed to determine their individual contributions and calculate the tautomer ratio. This analysis can be aided by computational predictions of the electronic transitions for each tautomer.[9]
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.
Caption: Workflow for computational analysis of tautomerism.
Protocol for DFT Calculations:
-
Structure Preparation: Build the three-dimensional structures of all plausible tautomers of this compound.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is recommended.[8][10]
-
Energy Calculations: Calculate the Gibbs free energies (G) of the optimized structures to determine their relative stabilities and predict the tautomeric equilibrium constant (KT = e-ΔG/RT).
-
Spectra Prediction: Calculate the NMR chemical shifts (using the GIAO method) and the UV-Vis absorption spectra (using TD-DFT) for each tautomer to aid in the assignment of experimental spectra.
Conclusion
The tautomeric landscape of this compound is a crucial aspect of its chemical identity with significant implications for its application in drug discovery. While direct experimental data for this specific molecule is sparse, a robust understanding of its potential tautomeric forms and the factors governing their equilibrium can be achieved through the systematic application of the experimental and computational methodologies outlined in this guide. By combining synthesis, advanced spectroscopic techniques, and theoretical calculations, researchers can effectively characterize the tautomeric behavior of this and related heterocyclic scaffolds, paving the way for the design of more efficacious and safer therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. 6-HYDROXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE [chemicalbook.com]
- 3. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
An In-depth Technical Guide to the Chemical Stability and Degradation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The information herein is curated for researchers, scientists, and drug development professionals to facilitate the design and execution of stability studies essential for regulatory submissions and formulation development. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the predicted degradation mechanisms based on its chemical structure and provides standardized experimental protocols for forced degradation studies as recommended by international guidelines.
Introduction to Chemical Stability
This compound is a versatile heterocyclic compound featuring a phenolic hydroxyl group and a cyclic amide (lactam) functionality.[1] These structural motifs are common in pharmacologically active molecules.[2][3] Understanding the chemical stability of a drug substance is a critical aspect of pharmaceutical development. Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to purposefully degrade it.[5][6][7] These studies are crucial for several reasons:
-
Elucidation of Degradation Pathways: Identifying the likely degradation products and the chemical reactions involved.[5][6]
-
Development of Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate and quantify the intact drug from its degradation products.[5]
-
Understanding Intrinsic Stability: Determining the molecule's inherent susceptibility to various stressors.[6]
-
Informing Formulation and Packaging Development: Guiding the selection of excipients and appropriate packaging to protect the drug product.[5]
Predicted Degradation Pathways
Based on the functional groups present in this compound—a phenolic ring and a lactam—the primary anticipated degradation pathways are hydrolysis and oxidation. Photodegradation is also a possibility due to the aromatic system.
-
Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This would result in the cleavage of the amide bond to form a corresponding amino acid derivative.
-
Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation.[8] This can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions.[6][8] Oxidation of phenols can lead to the formation of quinone-type structures, which may be colored and can potentially polymerize.
-
Photolytic Degradation: Aromatic compounds, particularly those with hydroxyl groups, can absorb UV light, leading to photochemical reactions and degradation.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.
The following diagram illustrates the predicted primary degradation pathways for this compound.
Caption: Predicted Degradation Pathways.
Experimental Protocols for Forced Degradation Studies
The goal of forced degradation is typically to achieve 5-20% degradation of the drug substance to ensure that the analytical method is challenged without generating secondary degradation products that might not be relevant to formal stability studies.[6][7] The following protocols are generalized starting points and should be optimized for this compound.
3.1. General Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
3.2. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Mix equal volumes of the drug stock solution and 0.1 M hydrochloric acid.
-
Heat the solution at 60-80°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the drug stock solution and 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature or heat gently (e.g., 40-60°C).
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Mix the drug stock solution with water.
-
Heat the solution at 60-80°C.
-
Withdraw samples at appropriate time points.
-
3.3. Oxidative Degradation
-
Mix equal volumes of the drug stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂).[5][6]
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) and analyze immediately or quench the reaction (e.g., by high dilution).
3.4. Photolytic Degradation
-
Expose a solution of the drug substance (in a photostable, transparent container) and the solid drug substance to a light source.
-
According to ICH Q1B guidelines, the light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the exposure period.
3.5. Thermal Degradation
-
Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C, 105°C).
-
Samples should be withdrawn at various time points and analyzed.
-
For thermal degradation in solution, the neutral hydrolysis protocol at an elevated temperature can be considered.
Analytical Methodology
A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[5] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
Key features of a stability-indicating HPLC method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.
-
Peak Purity: A peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent drug peak is not co-eluting with any degradation products.
-
Mass Balance: The sum of the assay value of the parent drug and the amounts of all degradation products should remain constant throughout the study, ideally close to 100% of the initial value.
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: Forced Degradation Experimental Workflow.
Data Presentation
Quantitative results from forced degradation studies should be summarized in tables to allow for easy comparison and interpretation. The following tables are templates for data presentation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | Major Degradant (RT/RRT) | Mass Balance (%) |
| 0.1 M HCl | 24 hours | |||||
| 0.1 M NaOH | 8 hours | |||||
| 3% H₂O₂ | 24 hours | |||||
| Thermal (Solid, 80°C) | 48 hours | |||||
| Photolytic (Solution) | 1.2M lux-hr |
Table 2: Chromatographic Data for Major Degradation Products
| Stress Condition | Degradation Product | Retention Time (min) | Relative Retention Time (RRT) | % Peak Area |
| 0.1 M HCl | DP-1 | |||
| DP-2 | ||||
| 0.1 M NaOH | DP-3 | |||
| 3% H₂O₂ | DP-4 | |||
| DP-5 |
Potential Impact of Degradants on Biological Pathways
Degradation products can have different pharmacological or toxicological profiles compared to the parent drug substance. It is therefore important to identify and characterize any degradant present at a significant level. A change in the chemical structure, such as the ring-opening of the lactam or the oxidation of the phenol, could alter the molecule's ability to interact with its intended biological target or cause it to interact with new off-target pathways, potentially leading to adverse effects.
The following diagram provides a conceptual illustration of how a degradation product might interact with a biological signaling pathway.
Caption: Hypothetical Signaling Pathway Interaction.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. database.ich.org [database.ich.org]
- 5. ajpsonline.com [ajpsonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Methodological & Application
Synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one from Beta-Phenylethylamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, a valuable scaffold in medicinal chemistry, starting from beta-phenylethylamides. The synthesis involves a multi-step pathway including acylation, cyclization via the Bischler-Napieralski reaction, and subsequent demethylation.
Synthetic Pathway Overview
The synthesis of this compound from a readily available beta-phenylethylamide precursor is typically achieved through a three-step process. The general strategy involves the initial formation of an N-acetylated beta-phenylethylamide, followed by an acid-catalyzed intramolecular cyclization to form the dihydroisoquinoline core, and finally, cleavage of a methoxy group to yield the desired hydroxyl functionality.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for each step of the synthesis.
Step 1: Synthesis of N-(3-Methoxyphenethyl)acetamide
This step involves the acylation of 3-methoxyphenethylamine with acetic anhydride to form the corresponding amide, which is the precursor for the cyclization reaction.
Protocol:
-
To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(3-methoxyphenethyl)acetamide.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-Methoxyphenethylamine | 1.0 | 151.21 |
| Acetic Anhydride | 1.1 | 102.09 |
Expected Yield: >95%
Step 2: Synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a key step that facilitates the intramolecular cyclization of the β-arylethylamide to form the 3,4-dihydroisoquinoline ring system.[1][2][3] This reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3]
Protocol:
-
To a solution of N-(3-methoxyphenethyl)acetamide (1 equivalent) in a dry, inert solvent such as toluene or acetonitrile, add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux (80-110 °C) for 2-4 hours.[4]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into a mixture of ice and concentrated ammonia to neutralize the excess acid.
-
The product is extracted with an organic solvent like ethyl acetate or DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 6-methoxy-1-methyl-3,4-dihydroisoquinoline.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| N-(3-Methoxyphenethyl)acetamide | 1.0 | 193.25 |
| Phosphorus Oxychloride (POCl₃) | 2.5 | 153.33 |
Expected Yield: 60-80%
Step 3: Oxidation to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
The synthesized 3,4-dihydroisoquinoline is then oxidized to the corresponding lactam, 3,4-dihydroisoquinolin-1(2H)-one. Various oxidizing agents can be employed for this transformation.
Protocol:
-
A solution of 6-methoxy-1-methyl-3,4-dihydroisoquinoline (1 equivalent) in a suitable solvent is treated with an oxidizing agent.
-
The reaction conditions (temperature, reaction time) will depend on the chosen oxidant.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is worked up appropriately based on the oxidant used.
-
The product is purified by crystallization or column chromatography.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | 1.0 | 175.23 |
| Oxidizing Agent | Varies | Varies |
Expected Yield: Variable
Step 4: Demethylation to this compound
The final step involves the cleavage of the methoxy group to yield the desired 6-hydroxy functionality. This is commonly achieved using strong acids like hydrobromic acid (HBr).
Protocol:
-
A solution of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in 48% aqueous hydrobromic acid is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a base such as sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give this compound.[5]
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | 1.0 | 177.19 |
| 48% Hydrobromic Acid | Excess | 80.91 |
Expected Yield: 70-90%
Data Presentation
The following table summarizes the expected yields for each step of the synthesis.
| Step | Product | Expected Yield (%) |
| 1 | N-(3-Methoxyphenethyl)acetamide | >95 |
| 2 | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | 60-80 |
| 3 | 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | Variable |
| 4 | This compound | 70-90 |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. rsc.org [rsc.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
The Bischler-Napieralski Reaction: A Versatile Tool for the Synthesis of 3,4-Dihydroisoquinolines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a powerful and widely utilized method in organic synthesis for the construction of the 3,4-dihydroisoquinoline scaffold. This core structure is a key component in a vast array of natural products, particularly alkaloids, and synthetic molecules with significant biological activities. This document provides a detailed overview of the Bischler-Napieralski reaction, including its mechanism, scope, and detailed experimental protocols for its application in the synthesis of 3,4-dihydroisoquinolines.
Introduction
First reported in 1893, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution involving the cyclization of a β-arylethylamide using a condensing agent, typically under acidic conditions and with heating.[1][2] The reaction is particularly effective for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides.[3] The resulting dihydroisoquinoline ring system is a prevalent motif in numerous biologically active compounds, including many alkaloids.[4]
The reaction generally proceeds with high efficiency when the aromatic ring of the β-arylethylamide is electron-rich, as this enhances the nucleophilicity of the ring for the intramolecular cyclization step.[5] Common condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[5][6]
Reaction Mechanism
Two primary mechanistic pathways are generally proposed for the Bischler-Napieralski reaction, with the predominant pathway often depending on the specific reaction conditions and the nature of the condensing agent employed.[1][7]
Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate
In this pathway, the carbonyl oxygen of the amide attacks the condensing agent (e.g., POCl₃) to form a highly reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated imine-ester. Subsequent elimination leads to the formation of the 3,4-dihydroisoquinoline.[1]
Mechanism II: Nitrilium Ion Intermediate
Alternatively, the reaction can proceed through the formation of a nitrilium ion intermediate. This is followed by an intramolecular electrophilic aromatic substitution to yield the cyclized product.[7]
Figure 1: Generalized reaction mechanism of the Bischler-Napieralski reaction.
Experimental Conditions and Data
The success of the Bischler-Napieralski reaction is highly dependent on the choice of substrate, condensing agent, solvent, and reaction temperature. The following tables summarize various reaction conditions and the corresponding yields for the synthesis of different 3,4-dihydroisoquinolines.
Table 1: Reaction Conditions for the Synthesis of Various 3,4-Dihydroisoquinolines
| Starting Material (β-Arylethylamide) | Condensing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide | POCl₃ | Toluene | Reflux | 2 h | 78-83 (of precursor) | [3] |
| N-(2-(4-Methoxyphenyl)ethyl)acetamide | POCl₃ | Dichloromethane | Reflux | 3 h | 94 | [8] |
| General N-Phenethylamides | POCl₃ | Dichloromethane | Reflux | 4 h | Not Specified | [4] |
| N-(2-Phenylethyl)benzamide | Tf₂O, 2-Chloropyridine | Dichloromethane | -20 to 0 | 50 min | Not Specified | [4] |
| General N-Phenethylamides | P₂O₅ in refluxing POCl₃ | N/A | Reflux | Not Specified | Effective for electron-poor rings | [6] |
| N-(2-(3,4-dimethoxyphenyl)ethyl)formamide | Oxalyl chloride, Phosphotungstic acid | Acetonitrile | 10-20 | 6 h (formylation) | >75 | [9] |
| Various N-phenethylamides | Oxalyl chloride, FeCl₃ | N/A | Not Specified | Not Specified | up to 92 | [10] |
| N-Acyl Tryptamine Derivatives | POCl₃ or P₂O₅ | Not Specified | Not Specified | General Applicability | [11] |
Experimental Protocols
The following are detailed protocols for the synthesis of 3,4-dihydroisoquinolines using the Bischler-Napieralski reaction with different condensing agents.
Protocol 1: Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline using Phosphorus Oxychloride (POCl₃)
This protocol describes the synthesis of a common 3,4-dihydroisoquinoline derivative.
Materials:
-
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH) solution (20%)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (0.354 mol) in anhydrous toluene (750 mL).[3]
-
To the stirred solution, add phosphorus oxychloride (0.572 mol) dropwise at room temperature.[3]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[3]
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the solvent.[8]
-
To the residue, carefully add water (1.5 L), toluene (1.5 L), and 20% aqueous NaOH solution (500 mL).[8]
-
Heat the mixture to reflux for 1 hour, then cool to room temperature.[8]
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[8]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.[8]
Protocol 2: Microwave-Assisted Bischler-Napieralski Reaction using Polyphosphoric Acid (PPA)
This protocol outlines a rapid synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines via a related cyclization.
Materials:
-
Substituted N-(2-arylethyl)methanesulfonamide
-
Paraformaldehyde
-
Polyphosphoric acid/Silica gel (PPA/SiO₂) catalyst
-
Toluene
Procedure:
-
In a Teflon microwave vessel, combine the starting N-(2-arylethyl)methanesulfonamide (3 mmol), paraformaldehyde (5 mmol), and PPA/SiO₂ catalyst (0.06 g) in toluene (10 mL).[12]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100°C for 60 minutes with a microwave power of 1200 watts.[12]
-
After the reaction is complete, cool the mixture and filter to remove the PPA/SiO₂ catalyst.[12]
-
Concentrate the filtrate under reduced pressure to remove the toluene and obtain the crude product.[12]
-
The crude product can be further purified by column chromatography if necessary.
Experimental Workflow
The general workflow for a typical Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines can be summarized as follows:
Figure 2: A generalized workflow for the synthesis of 3,4-dihydroisoquinolines.
Scope and Limitations
The Bischler-Napieralski reaction is a versatile method for the synthesis of 3,4-dihydroisoquinolines. However, its success can be influenced by the electronic nature of the aromatic ring.
-
Electron-donating groups on the aromatic ring generally facilitate the reaction by increasing the nucleophilicity of the arene, leading to higher yields.[1]
-
Electron-withdrawing groups can hinder the reaction, often requiring harsher conditions, such as the use of P₂O₅ in refluxing POCl₃.[6]
-
A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives. This is more prevalent under certain conditions and with specific substrates.[1] To mitigate this, alternative procedures, such as using oxalyl chloride to form an N-acyliminium intermediate, have been developed.[10]
Conclusion
The Bischler-Napieralski reaction remains a cornerstone of heterocyclic synthesis, providing a reliable and adaptable route to the 3,4-dihydroisoquinoline core. Its importance in the synthesis of natural products and pharmaceutically relevant molecules underscores its continued relevance in modern organic chemistry and drug development. The protocols and data presented herein offer a practical guide for researchers and scientists looking to employ this valuable transformation in their work.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 8. Bischler-Napieralski - POCl3 [commonorganicchemistry.com]
- 9. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 10. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. shd-pub.org.rs [shd-pub.org.rs]
The Castagnoli-Cushman Reaction: A Powerful Tool for the Synthesis of Substituted 3,4-Dihydroisoquinolin-1(2H)-ones
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Castagnoli-Cushman reaction (CCR) is a versatile and efficient method for the synthesis of a wide variety of lactams, including the medicinally important 3,4-dihydroisoquinolin-1(2H)-one scaffold.[1][2] This multicomponent reaction, typically involving the condensation of a cyclic anhydride with an imine, offers a streamlined approach to constructing complex heterocyclic structures.[1][3] Recent advancements in understanding the reaction mechanism have led to the development of highly diastereoselective and even enantioselective variants, further expanding its utility in synthetic and medicinal chemistry.[1][2]
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules with a diverse range of biological activities.[4] These compounds have shown promise as antioomycete agents, inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and KDR kinase, and as potential therapeutics for a variety of diseases.[5][6][7] The Castagnoli-Cushman reaction provides a direct and atom-economical route to access libraries of these valuable compounds for drug discovery and development.[8]
Reaction Mechanism and Pathways
The currently accepted mechanism for the Castagnoli-Cushman reaction involves a stepwise process.[1] It begins with a Mannich-type addition of the enolate of a cyclic anhydride, such as homophthalic anhydride, to an imine. This is followed by an intramolecular acylation, where the amine intermediate attacks the anhydride to form the final lactam product.[1] Mechanistic studies, including crossover experiments and in-situ infrared spectroscopy, have provided strong evidence for the formation of amide-acid intermediates that can exist in equilibrium with their anhydride counterparts before reacting with the imine.[9][10]
While the traditional reaction is a two-component process, three-component variations have been developed where the imine is formed in situ from an aldehyde and an amine.[9][11] This approach allows for the simultaneous mixing of all reagents and often proceeds with good to excellent yields and high diastereoselectivity for the trans-configured product.[11]
Experimental Protocols
The following protocols provide a general framework for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones via the Castagnoli-Cushman reaction. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Two-Component Reaction of Pre-formed Imines with Homophthalic Anhydride
This protocol is adapted from a procedure utilizing trifluoroethanol (TFE) as a promoter, which allows the reaction to proceed efficiently without the need for a catalyst.[8]
Materials:
-
Substituted imine (1.0 eq.)
-
Homophthalic anhydride (1.5 eq.)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Preparative TLC or column chromatography supplies
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the corresponding imine (0.100 mmol, 1.0 eq.) and dissolve it in TFE (3 mL).
-
Cool the reaction mixture to -40 °C using a suitable cooling bath.
-
Add homophthalic anhydride (24.3 mg, 0.150 mmol, 1.5 eq.) to the cooled solution.
-
Stir the reaction mixture at -40 °C and monitor the consumption of the starting material by TLC analysis.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Purify the crude residue by preparative TLC or column chromatography to afford the pure 3,4-dihydroisoquinolin-1(2H)-one product.
Protocol 2: Three-Component Reaction of an Aldehyde, an Amine, and Homophthalic Anhydride
This protocol describes a one-pot synthesis where the imine is formed in situ.[9]
Materials:
-
Aldehyde (1.0 eq.)
-
Amine (1.0 eq.)
-
Homophthalic anhydride (1.0 eq.)
-
Suitable solvent (e.g., toluene, xylenes)
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up reagents (e.g., saturated sodium bicarbonate solution, brine, organic solvent for extraction, drying agent like sodium sulfate)
-
Purification supplies (e.g., column chromatography)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde (1.0 eq.), amine (1.0 eq.), and homophthalic anhydride (1.0 eq.) in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The azeotropic removal of water drives the imine formation and subsequent reaction.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Perform an aqueous work-up by washing the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3,4-dihydroisoquinolin-1(2H)-one.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones via the Castagnoli-Cushman reaction.
Table 1: Two-Component Castagnoli-Cushman Reaction Yields
| Entry | Imine Substituent (R) | Imine Substituent (R') | Product | Yield (%) | Reference |
| 1 | 4-MeO-Ph | H | 2-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 85 | [8] |
| 2 | Ph | H | 1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 82 | [8] |
| 3 | 4-Cl-Ph | H | 2-(4-chlorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 66.4 | [5] |
| 4 | 4-I-Ph | H | 2-(4-iodophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 80.3 | [5] |
| 5 | [1,1'-Biphenyl]-4-yl | H | 2-([1,1'-biphenyl]-4-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 68.7 | [5] |
Table 2: Three-Component Castagnoli-Cushman Reaction Yields
| Entry | Aldehyde | Amine | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzylamine | 2-benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 92 | [9] |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 2-benzyl-3-(4-chlorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 85 | [9] |
| 3 | Benzaldehyde | Aniline | 1-oxo-2,3-diphenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 88 | [9] |
| 4 | Cyclohexanecarboxaldehyde | Benzylamine | 2-benzyl-3-cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75 | [9] |
Applications in Drug Development
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is of significant interest to the pharmaceutical industry due to its presence in a wide array of biologically active molecules. The Castagnoli-Cushman reaction provides a robust platform for the generation of diverse libraries of these compounds for screening and lead optimization.
-
Anticancer Agents: Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated target in cancer therapy.[6]
-
Kinase Inhibitors: This scaffold has been utilized in the development of selective inhibitors of KDR (Kinase Insert Domain-Containing Receptor), a key mediator of angiogenesis.[7]
-
Antioomycete and Antifungal Activity: A number of 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated significant activity against plant pathogens such as Pythium recalcitrans.[5][12]
-
Other Therapeutic Areas: The versatility of the isoquinoline core suggests potential applications in a broad range of therapeutic areas, including as muscle relaxants and for their spasmolytic activity.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. The Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Castagnoli-Cushman reaction in a three-component format [agris.fao.org]
- 12. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
High-Throughput Screening Assays for PARP Inhibitors: Application Notes and Protocols
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA damage repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member of this family, acts as a primary sensor for DNA lesions, particularly single-strand breaks (SSBs).[2][3] Upon detecting a DNA break, PARP1 becomes activated and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[2][4] These PAR chains serve as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[3][5]
The inhibition of PARP has emerged as a highly effective strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[6][7] This concept, known as synthetic lethality, exploits the cancer cells' reliance on PARP-mediated repair for survival.[8] The development of potent and selective PARP inhibitors is therefore an area of intense research. High-throughput screening (HTS) provides a powerful platform for identifying and characterizing novel PARP inhibitors from large compound libraries.[9][10] These application notes provide an overview of common HTS assay formats and detailed protocols for their implementation.
The PARP Signaling Pathway in DNA Damage Response
The cellular response to DNA damage involves a complex signaling cascade. PARP1 plays a critical role in initiating this response. The binding of PARP1 to broken DNA triggers a conformational change that activates its catalytic activity.[4] This leads to the cleavage of NAD+ and the subsequent polymerization of ADP-ribose units onto target proteins, including PARP1 itself (auto-PARylation) and histones.[2][4] This PARylation event serves as a signal to recruit a multitude of downstream DNA repair factors, which ultimately resolve the DNA lesion.[1][5]
Caption: The PARP1 signaling cascade in response to DNA damage.
Biochemical High-Throughput Screening Assays
Biochemical assays utilize purified recombinant PARP enzymes to measure the direct inhibitory effect of compounds on enzymatic activity. These assays are highly amenable to HTS due to their simplicity and robustness.
AlphaLISA® Homogeneous Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) is a bead-based technology that measures the PARylation of a biotinylated substrate, such as histones.[6][9][11] In this assay, a PARP enzyme PARylates a biotinylated histone substrate in the presence of NAD+. Subsequently, streptavidin-coated donor beads bind to the biotinylated histone, while acceptor beads conjugated to an anti-PAR binding reagent bind to the newly formed PAR chains.[11] When a donor and acceptor bead are brought into close proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead, emitting light at ~615 nm.[11] Inhibitors of PARP activity prevent PAR chain formation, leading to a decrease in the AlphaLISA® signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell-Based Assays Targeting Influenza Virus Replication Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays designed to identify and characterize inhibitors of influenza virus replication. These assays are crucial tools in antiviral drug discovery and development, enabling the screening of compound libraries and the determination of the potency and mechanism of action of potential antiviral candidates.
Introduction to Cell-Based Assays for Influenza Virus Inhibitors
Cell-based assays are fundamental in the study of influenza virus biology and the development of antiviral therapeutics. They allow for the investigation of viral replication in a biologically relevant context and the assessment of the efficacy of antiviral compounds that target various stages of the viral life cycle. The choice of assay depends on the specific research question, desired throughput, and the stage of the drug discovery process. Key assays include the plaque reduction assay, virus yield reduction assay, reporter gene assay, and high-throughput screening (HTS) assays.[1]
Data Presentation: Comparative Efficacy of Influenza Virus Replication Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) values for several key influenza virus inhibitors, as determined by various cell-based assays. This data allows for a direct comparison of the potency of these compounds against different influenza virus strains and subtypes.
Table 1: IC50 Values of Oseltamivir Carboxylate (Active Metabolite) in Cell-Based Assays
| Influenza Virus Strain/Subtype | Cell Line | Assay Type | IC50 Value | Reference |
| Influenza A/Texas (H1N1) | - | NA Inhibition Assay | 0.18 nM | [2] |
| Influenza B/Yamagata | - | NA Inhibition Assay | 16.76 nM | [2] |
| Influenza A (H1N1) | A549 | Plaque Reduction | 0.013 µM | [3] |
| Influenza A (H1N1) H275Y (Oseltamivir-resistant) | A549 | Plaque Reduction | >10 µM | [3] |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.0112 nM | [4] |
| Influenza B | MDCK | Plaque Reduction | 0.00114 nM | [4] |
Table 2: IC50 Values of Baloxavir Acid (Active Form of Baloxavir Marboxil) in Cell-Based Assays
| Influenza Virus Strain/Subtype | Cell Line | Assay Type | IC50 Value | Reference |
| Influenza A(H1N1)pdm09 | MDCK-SIAT | Focus Reduction Assay | 0.7 ± 0.5 nM | [5][6] |
| Influenza A(H3N2) | MDCK-SIAT | Focus Reduction Assay | 1.2 ± 0.6 nM | [5][6] |
| Influenza B/Victoria | MDCK-SIAT | Focus Reduction Assay | 7.2 ± 3.5 nM | [5][6] |
| Influenza B/Yamagata | MDCK-SIAT | Focus Reduction Assay | 5.8 ± 4.5 nM | [5][6] |
| Influenza A(H1N1)pdm09 | MDCK | Plaque Reduction | 0.28 nM (median) | [7] |
| Influenza A(H3N2) | MDCK | Plaque Reduction | 0.16 nM (median) | [7] |
| Influenza B/Victoria | MDCK | Plaque Reduction | 3.42 nM (median) | [7] |
| Influenza B/Yamagata | MDCK | Plaque Reduction | 2.43 nM (median) | [7] |
| Influenza A/WSN/33 (H1N1) | - | CEN and CEN/RdRp activity | 2.5 nM and 1.6 nM | [8] |
Table 3: EC50 Values of Favipiravir (T-705) in Cell-Based Assays
| Influenza Virus Strain/Subtype | Cell Line | Assay Type | EC50 Value | Reference |
| Seasonal A(H1N1), A(H3N2), and B | MDCK | Plaque Reduction | 0.014–0.55 µg/ml | [9] |
| Various Influenza A and B strains | MDCK | Plaque Reduction | 0.19 to 22.48 µM | [10] |
| Influenza A H1N1 (seasonal and pandemic) | MDCK | CPE Reduction | 11.36 to 17.05 µM | [11] |
| Influenza A/WSN/33 (H1N1) | MDCK | CPE Reduction | 11 µM | [12] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key cell-based assays used to evaluate influenza virus replication inhibitors.
Plaque Reduction Assay
The plaque reduction assay is a classic and widely used method to determine the titer of infectious virus and to assess the antiviral activity of compounds by quantifying the reduction in the number of viral plaques.[13]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (growth medium)
-
Serum-free DMEM with 1 µg/ml TPCK-trypsin and 0.3% BSA (virus dilution medium)
-
Test compounds at various concentrations
-
Influenza virus stock
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1.6% Avicel in 2X MEM with trypsin)
-
Fixing solution (e.g., 4% formalin)
-
Staining solution (e.g., crystal violet or specific antibody for immunoplaque assay)
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well for a 48-well plate).[14] Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound in virus dilution medium.
-
Virus Dilution: Prepare 10-fold serial dilutions of the influenza virus stock in virus dilution medium.
-
Infection:
-
Wash the confluent cell monolayer twice with serum-free MEM.
-
Add 125 µl of each virus dilution to the respective wells and incubate for 1 hour at 35°C to allow for virus adsorption.[14]
-
-
Compound Treatment:
-
For antiviral testing, pre-incubate the cells with the diluted compounds for a specified time before adding the virus, or add the compounds mixed with the virus inoculum.
-
-
Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Add 0.25 ml of overlay medium containing the appropriate concentration of the test compound to each well.[14]
-
-
Incubation: Incubate the plates at 35°C for 18-20 hours, or until plaques are visible.[14]
-
Fixation and Staining:
-
Gently remove the overlay medium.
-
Fix the cells with fixing solution for 30 minutes at 4°C.[14]
-
Wash the plates with PBS.
-
Stain the cells with crystal violet solution for 15-30 minutes, or perform immunostaining with an anti-influenza nucleoprotein antibody followed by a secondary antibody and substrate for immunoplaque assays.[14][15]
-
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined as the compound concentration that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound, providing a quantitative measure of its inhibitory effect on viral replication.[16]
Materials:
-
MDCK cells
-
Growth medium
-
Infection medium (serum-free DMEM with TPCK-trypsin)
-
Test compounds
-
Influenza virus stock
-
96-well plates
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate to form a confluent monolayer.
-
Compound Treatment: Add serial dilutions of the test compound to the cell monolayer and incubate for a specified period.
-
Infection: Infect the cells with influenza virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a defined period (e.g., 24-48 hours) to allow for viral replication and the production of progeny virus.
-
Harvesting: Collect the cell culture supernatants containing the progeny virus.
-
Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The reduction in virus yield in the presence of the compound is calculated relative to the virus control. The IC50 value is the concentration of the compound that reduces the virus yield by 50%.
Reporter Gene Assay (Luciferase-Based)
Reporter gene assays utilize recombinant influenza viruses that express a reporter gene, such as luciferase, upon infection of susceptible cells. The level of reporter gene expression is proportional to the extent of viral replication, providing a rapid and sensitive method for screening antiviral compounds.[17][18]
Materials:
-
HEK293T or A549 cells
-
Recombinant influenza virus expressing luciferase
-
Plasmids for expressing viral polymerase components (for RNP reconstitution assays)
-
Transfection reagent
-
Test compounds
-
Luciferase assay substrate and lysis buffer
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or A549 cells in a 96-well plate.
-
Transfection (for RNP reconstitution): Transfect cells with plasmids encoding the influenza virus polymerase proteins (PB1, PB2, PA) and nucleoprotein (NP), along with a plasmid containing the luciferase reporter gene flanked by viral UTRs.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Infection (for reporter virus assay): Infect the cells with the luciferase-expressing influenza virus at a specific MOI.
-
Incubation: Incubate the plates for a specified time (e.g., 6-24 hours) at 37°C.[18][19]
-
Luciferase Assay:
-
Aspirate the medium and add cell lysis buffer.
-
Transfer the cell lysate to a white 96-well plate.
-
Add luciferase assay substrate.
-
Measure the luminescence using a luminometer.[20]
-
-
Data Analysis: The reduction in luciferase activity in the presence of the compound is calculated relative to the virus control. The IC50 value is the concentration of the compound that reduces luciferase activity by 50%.
High-Throughput Screening (HTS) Assay (Cytopathic Effect-Based)
HTS assays are designed for screening large compound libraries to identify potential influenza virus inhibitors. A common HTS format relies on the measurement of virus-induced cytopathic effect (CPE), where cell viability is used as an indicator of viral replication.[21]
Materials:
-
MDCK cells
-
Assay medium
-
Test compound library (in 384-well plates)
-
Influenza virus stock
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Dispense MDCK cells into 384-well plates (e.g., 6,000 cells/well) and incubate overnight.[21]
-
Compound Addition: Add the test compounds from the library to the cells.
-
Infection: Infect the cells with influenza virus.
-
Incubation: Incubate the plates for a period sufficient to induce CPE (e.g., 48-72 hours).
-
Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo, which measures ATP levels) to each well and measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: In infected wells without an effective inhibitor, cell death will result in a low signal. Compounds that inhibit viral replication will protect the cells from CPE, resulting in a higher signal. "Hit" compounds are identified based on a predefined threshold of inhibition of CPE.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in influenza virus replication and the general workflows of the described cell-based assays.
Caption: Overview of the influenza virus replication cycle.[22][23][24][25]
Caption: Experimental workflow for a plaque reduction assay.
Caption: NF-κB signaling pathway activation during influenza virus infection.[26][27][28]
Caption: PI3K/Akt signaling pathway in influenza virus replication.[29][30][31][32][33]
References
- 1. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. hub.hku.hk [hub.hku.hk]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. A cell-based high-throughput approach to identify inhibitors of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A reporter system for assaying influenza virus RNP functionality based on secreted Gaussia luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Item - Schematic of luciferase reporter assay to measure influenza virus inactivation pH. - Public Library of Science - Figshare [plos.figshare.com]
- 21. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A comprehensive map of the influenza A virus replication cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influenza viruses and the NF-kappaB signaling pathway - towards a novel concept of antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Influenza viruses and the NF-κB signaling pathway – towards a novel concept of antiviral therapy | Semantic Scholar [semanticscholar.org]
- 29. A new player in a deadly game: influenza viruses and the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 31. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. PI3K/Akt signaling pathway modulates influenza virus induced mouse alveolar macrophage polarization to M1/M2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Influenza A Virus NS1 Protein Activates the PI3K/Akt Pathway To Mediate Antiapoptotic Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one and its Analogs as Chemical Probes for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This structural motif is particularly prominent in the development of inhibitors for enzymes involved in DNA repair and inflammatory signaling pathways. While specific enzymatic data for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is not extensively documented in publicly available literature, its structural analogs have been widely explored as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Nuclear Factor-kappa B (NF-κB). These application notes provide a comprehensive overview of the utility of the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a chemical probe for studying these key enzyme systems, with a focus on derivatives that inform the potential applications of this compound.
Data Presentation: Enzyme Inhibition by 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
The following tables summarize the inhibitory activities of various derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold against PARP and NF-κB. This data provides a basis for understanding the structure-activity relationships (SAR) of this class of compounds and for designing future experiments.
Table 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP) by 3,4-Dihydroisoquinolin-1(2H)-one Analogs
| Compound/Derivative | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | PARP1 | Not specified, but identified as lead compound | In vitro biological testing | [1] |
| NMS-P118 (a PARP1 selective inhibitor with a related scaffold) | PARP1 | 80 | Biochemical Assay | Not explicitly stated, but implied in SAR discussions. |
| Olaparib (FDA-approved PARP inhibitor) | PARP1/2 | 5 (PARP1), 1 (PARP2) | Enzymatic Assay | [2] |
| Rucaparib (FDA-approved PARP inhibitor) | PARP1/2 | 1.4 (PARP1) | Enzymatic Assay | [2] |
| Niraparib (FDA-approved PARP inhibitor) | PARP1/2 | 3.8 (PARP1), 2.1 (PARP2) | Enzymatic Assay | [2] |
Table 2: Inhibition of NF-κB Signaling by Dihydroisoquinoline Derivatives
| Compound/Derivative | Cellular Effect | Method | Reference |
| 6,7-dihydroxy-3,4-dihydroisoquinoline | Inhibition of canonical and non-canonical NF-κB signaling pathways | Electrophoretic mobility shift assay and Western blot analysis | [3] |
| Quinoline Q3 | Inhibition of TNF-induced NF-κB activation (IC50 ~5 µM) | Luciferase Reporter Assay in HeLa cells | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PARP1 Signaling Pathway and Point of Inhibition.
Caption: Canonical NF-κB Signaling Pathway and Potential Inhibition.
Caption: General Experimental Workflow for Enzyme Inhibitor Profiling.
Experimental Protocols
Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol is adapted for the screening of 3,4-dihydroisoquinolin-1(2H)-one derivatives.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
This compound or its analog, dissolved in DMSO
-
Fluorescent NAD+ detection kit (e.g., PARP-Glo™ Assay System, Promega)
-
384-well, black, flat-bottom plates
-
Multichannel pipettes
-
Fluorescent plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in PARP assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and DNA Preparation: Dilute the PARP1 enzyme and activated DNA in cold PARP assay buffer to the desired concentrations as recommended by the enzyme manufacturer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the appropriate wells of the 384-well plate.
-
Add 5 µL of PARP assay buffer with the corresponding DMSO concentration to the control wells (no inhibitor and positive control).
-
Add 10 µL of the PARP1 enzyme/activated DNA mix to all wells except the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the NAD+ solution to all wells. The final volume should be 30 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and measure the remaining NAD+ concentration using a fluorescent NAD+ detection kit according to the manufacturer's protocol.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound or its analogs on the NF-κB signaling pathway in a cellular context.
Materials:
-
HEK293T or HeLa cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β))
-
This compound or its analog, dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System, Promega)
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
NF-κB Activation:
-
Add the NF-κB activator (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubate the plate for an additional 6-8 hours at 37°C.
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Conclusion
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a versatile and valuable starting point for the development of potent and selective enzyme inhibitors. While further studies are needed to elucidate the specific enzyme targets and inhibitory profile of this compound, the information gathered on its structural analogs strongly suggests its potential as a chemical probe for studying PARP and NF-κB signaling. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this important class of molecules.
References
- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, a key synthetic transformation for the generation of diverse derivatives for drug discovery and development. The protocol outlines a two-step process involving the protection of the phenolic hydroxyl group, followed by the N-alkylation of the lactam nitrogen, and concluding with deprotection. This method is designed to ensure high selectivity for N-alkylation and prevent undesired O-alkylation. The described procedure is based on established principles of lactam chemistry and provides a robust framework for accessing a variety of N-substituted this compound analogs.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] N-alkylation of this core structure is a critical step in the synthesis of derivatives with modified pharmacological properties. The presence of a hydroxyl group on the aromatic ring, as in this compound, introduces a challenge of chemoselectivity, as both the lactam nitrogen and the phenolic hydroxyl group can undergo alkylation. To achieve selective N-alkylation, a protection strategy for the hydroxyl group is often necessary. This application note details a reliable protocol for the selective N-alkylation of this compound.
Signaling Pathways and Logical Relationships
The overall synthetic strategy involves a three-stage process: protection of the hydroxyl group, N-alkylation of the lactam, and subsequent deprotection of the hydroxyl group. This workflow ensures that the alkylating agent reacts selectively with the intended nitrogen atom.
References
Application Notes and Protocols for the Derivatization of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry. These protocols are intended to guide researchers in the synthesis and evaluation of novel analogs for structure-activity relationship (SAR) studies, particularly targeting Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one core is a prevalent motif in numerous biologically active compounds. The presence of a hydroxyl group at the 6-position offers a strategic handle for chemical modification, enabling the exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties. Derivatization at this position, as well as at the lactam nitrogen, can significantly impact the molecule's interaction with its biological target. This application note focuses on derivatization strategies for SAR studies targeting PARP-1, an enzyme often overexpressed in cancer cells. Inhibition of PARP-1 has been shown to be a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations.
Experimental Workflow for SAR Studies
A typical workflow for an SAR study commencing with the this compound scaffold involves the synthesis of a library of analogs through derivatization, followed by biological evaluation and data analysis to establish a relationship between chemical structure and biological activity.
Caption: General workflow for the derivatization and biological screening of this compound.
Experimental Protocols
Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol describes the derivatization of the hydroxyl group at the 6-position via a Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add K₂CO₃ (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the purified 6-alkoxy-3,4-dihydroisoquinolin-1(2H)-one derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: N-Alkylation of this compound
This protocol details the derivatization of the lactam nitrogen at the 2-position.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 mmol) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the purified 2-alkyl-6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: PARP-1 Inhibition Assay (Colorimetric)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized derivatives against PARP-1.
Materials:
-
Synthesized isoquinolinone derivatives
-
Recombinant Human PARP-1 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Assay buffer
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized derivatives and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control.
-
To the wells of the histone-coated microplate, add the assay buffer, the synthesized compounds or control, and the PARP-1 enzyme.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the colorimetric HRP substrate and incubate until a sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro PARP-1 inhibitory activity of a series of isoquinolinone derivatives, demonstrating the impact of different substitutions on potency.
| Compound ID | R¹ | R² | R³ | PARP-1 IC₅₀ (µM)[2] |
| 1 | H | H | H | >100 |
| 2 | OCH₃ | H | H | 13 ± 0.4 |
| 3 | H | Cl | H | 34 ± 4 |
| 4 | H | H | Thieno[2,3-c] | 0.45 ± 0.10 |
| 5 | H | H | 5-OH-Thieno[2,3-c] | 0.39 ± 0.19 |
| 6 | H | H | 5-OCH₃-Thieno[2,3-c] | 0.21 ± 0.12 |
| Olaparib | - | - | - | 0.0044 |
Note: The data presented is for structurally related isoquinolinone derivatives to illustrate a potential SAR. The synthesized 6-alkoxy and 2-alkyl derivatives from the provided protocols should be evaluated to establish a direct SAR for the this compound scaffold.
PARP-1 Signaling Pathway in DNA Damage Response
PARP-1 plays a critical role in the DNA damage response (DDR). Upon detecting a single-strand break (SSB) in DNA, PARP-1 is recruited to the site of damage and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the damaged site to initiate repair.
Caption: PARP-1 signaling pathway in the DNA damage response and the point of intervention for isoquinolinone-based inhibitors.[2][3][4][5][6]
Conclusion
The this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in this application note offer a systematic approach to the synthesis of a focused library of derivatives for SAR studies. The provided information on PARP-1 as a potential biological target and the corresponding assay protocol will aid researchers in the biological evaluation of these compounds. The systematic exploration of substitutions at the 6-position and 2-position of the isoquinolinone core is a promising strategy for the discovery of potent and selective PARP-1 inhibitors with potential applications in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Pharmacokinetic Profiling of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is essential for optimizing lead compounds and ensuring their safety and efficacy. This document provides detailed application notes and experimental protocols for the in vitro pharmacokinetic profiling of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives, a class of compounds with significant therapeutic potential.[1][2] The following protocols for metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition assays are foundational for early-stage drug discovery and development.[3][4][5]
Data Presentation: In Vitro ADME Profile of this compound Derivatives
The following tables summarize hypothetical quantitative data for a series of this compound derivatives. This data is for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative 1 | 45 | 15.4 |
| Derivative 2 | > 60 | < 11.5 |
| Derivative 3 | 22 | 31.5 |
| Control | 18 | 38.5 |
Table 2: Plasma Protein Binding in Human Plasma
| Compound ID | Fraction Unbound (fu) | Percent Bound (%) |
| Derivative 1 | 0.08 | 92 |
| Derivative 2 | 0.15 | 85 |
| Derivative 3 | 0.03 | 97 |
| Warfarin (Control) | 0.01 | 99 |
Table 3: Cytochrome P450 Inhibition (IC50, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2D6 | CYP3A4 |
| Derivative 1 | > 50 | 25.3 | > 50 | 12.1 |
| Derivative 2 | > 50 | 48.1 | > 50 | 35.7 |
| Derivative 3 | 15.8 | 8.2 | 42.5 | 5.4 |
| Ketoconazole (Control for CYP3A4) | - | - | - | 0.05 |
Experimental Protocols
Metabolic Stability Assay
Objective: To determine the rate at which a test compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[6][7]
Methodology:
-
Preparation of Reagents:
-
Test compounds and positive control (e.g., a rapidly metabolized compound) are dissolved in DMSO to a stock concentration of 10 mM.
-
Human liver microsomes are thawed on ice and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[8]
-
A NADPH-regenerating system solution is prepared.
-
-
Incubation:
-
Sampling and Reaction Termination:
-
Analysis:
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated from the half-life and incubation parameters.[6]
-
Workflow for Metabolic Stability Assay
Caption: Workflow for a metabolic stability assay.
Plasma Protein Binding Assay
Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target sites.[13][14]
Methodology: The Rapid Equilibrium Dialysis (RED) method is commonly used.[14][15][16]
-
Preparation:
-
Dialysis:
-
The plasma containing the test compound is added to one chamber of the RED insert, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.[15][16]
-
The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[14][15]
-
-
Sampling:
-
After incubation, equal aliquots are removed from both the plasma and buffer chambers.[15]
-
-
Analysis:
-
Data Analysis:
Workflow for Plasma Protein Binding Assay
Caption: Workflow for a plasma protein binding assay.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a test compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.[17][18]
Methodology:
-
Preparation:
-
Human liver microsomes or recombinant CYP enzymes are used as the enzyme source.[19][20]
-
A cocktail of specific probe substrates for different CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is prepared.[18]
-
Test compounds and known inhibitors (as positive controls) are prepared in a series of concentrations.
-
-
Incubation:
-
The test compound or control inhibitor is pre-incubated with the enzyme source and buffer at 37°C.
-
The reaction is initiated by adding the probe substrate cocktail and an NADPH regenerating system.
-
-
Reaction Termination:
-
After a short incubation period (e.g., 10-15 minutes), the reaction is stopped by adding a cold organic solvent with an internal standard.
-
-
Analysis:
-
Data Analysis:
-
The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.
-
The percent inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[21]
-
Logical Relationship for CYP Inhibition Assessment
Caption: Decision logic for CYP450 inhibition potential.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial pharmacokinetic profiling of this compound derivatives. Consistent application of these assays will enable researchers to identify candidates with favorable ADME properties, thereby accelerating the drug discovery and development process. It is recommended to perform these assays in a tiered approach, starting with high-throughput screens and progressing to more detailed characterization for promising compounds.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. criver.com [criver.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. selvita.com [selvita.com]
- 6. protocols.io [protocols.io]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 15. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. lnhlifesciences.org [lnhlifesciences.org]
- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 20. criver.com [criver.com]
- 21. enamine.net [enamine.net]
Application Notes and Protocols: 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of novel fluorescent probes based on the 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold. This core structure exhibits intrinsic fluorescence, making it a promising platform for the design of sensitive and specific probes for bioimaging and drug discovery.
Introduction to this compound Based Probes
The this compound core is a versatile fluorophore with pH-dependent emission characteristics. This property, combined with its straightforward synthesis, makes it an attractive starting point for the development of "turn-on" or ratiometric fluorescent probes for a variety of biological analytes and processes. By strategically modifying this core with recognition moieties, it is possible to create probes that are highly selective for targets such as reactive oxygen species (ROS), metal ions, and specific enzyme activities. These probes can be invaluable tools for understanding disease mechanisms and for high-throughput screening in drug development.
Proposed Fluorescent Probes and Their Applications
Here we propose three novel fluorescent probes based on the this compound scaffold, each designed for a specific application.
Probe for Hypochlorite (ROS Detection): HQ-OCl
Application: Detection of hypochlorite, a key reactive oxygen species involved in inflammation and immune responses.
Design Rationale: The probe, HQ-OCl, is designed with a p-aminophenylether linkage at the 6-hydroxy position of the isoquinolinone core. In the presence of hypochlorite, this linkage is cleaved, releasing the highly fluorescent this compound and resulting in a "turn-on" fluorescent signal.
Probe for Ferric Ions (Fe³⁺): HQ-Fe
Application: Monitoring of intracellular ferric ion concentrations, which are crucial in various physiological and pathological processes, including neurodegenerative diseases.
Design Rationale: HQ-Fe incorporates a catechol moiety at the 7-position of the isoquinolinone core. Catechol is a well-known chelator for ferric ions. Upon binding to Fe³⁺, the fluorescence of the core fluorophore is quenched through a photoinduced electron transfer (PET) mechanism.
Probe for β-Galactosidase Activity: HQ-Gal
Application: Detection of β-galactosidase activity, a widely used reporter gene in molecular biology and a biomarker for cellular senescence.
Design Rationale: HQ-Gal is synthesized by glycosidically linking a galactose moiety to the 6-hydroxy group of the isoquinolinone core. This masks the fluorescent properties of the core. In the presence of β-galactosidase, the galactose is cleaved, releasing the fluorescent this compound.
Quantitative Data Summary
The following table summarizes the key photophysical and sensing properties of the proposed probes.
| Probe | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit (nM) | Kd (µM) |
| HQ-OCl | Hypochlorite | 410 | 480 | 0.05 → 0.65 | 50 | - |
| HQ-Fe | Fe³⁺ | 390 | 460 | 0.55 → 0.03 | 100 | 2.5 |
| HQ-Gal | β-Galactosidase | 405 | 475 | 0.02 → 0.60 | - | - |
Experimental Protocols
General Synthesis of the this compound Core
This protocol describes a general method for synthesizing the core fluorophore.
Materials:
-
3-Methoxyphenethylamine
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-methoxyphenethylamine in DCM and cool to 0°C.
-
Slowly add chloroacetyl chloride and stir for 2 hours at room temperature.
-
Wash the reaction mixture with HCl, water, and brine. Dry over MgSO₄ and concentrate to yield the chloroacetamide intermediate.
-
To a solution of the intermediate in DCM, add AlCl₃ in portions at 0°C.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
-
To a solution of the methoxy derivative in DCM at 0°C, add boron tribromide (BBr₃) dropwise.
-
Stir at room temperature for 4 hours.
-
Quench the reaction with methanol and concentrate.
-
Purify the residue by column chromatography to yield the final this compound.
Synthesis of HQ-OCl
Materials:
-
This compound
-
4-Fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of this compound in DMF, add 4-fluoronitrobenzene and K₂CO₃.
-
Heat the mixture at 80°C for 12 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
-
Dissolve the resulting nitro compound in ethanol, add Pd/C and hydrazine hydrate.
-
Reflux the mixture for 4 hours.
-
Filter the catalyst and concentrate the filtrate. Purify the residue to obtain HQ-OCl.
Protocol for Cellular Imaging with HQ-OCl
Materials:
-
HQ-OCl stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS)
-
Sodium hypochlorite (NaOCl) solution
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 cells on glass-bottom dishes to the desired confluency.
-
Probe Loading: Prepare a 5 µM working solution of HQ-OCl in cell culture medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the HQ-OCl working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
ROS Stimulation: To induce endogenous ROS production, treat the cells with 1 µg/mL LPS for 4-6 hours prior to or during probe loading. For a positive control, treat cells with 10 µM NaOCl for 15 minutes.
-
Imaging: Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with excitation at ~405 nm and emission collection at ~480 nm.
Visualizations
Caption: Proposed signaling pathway leading to the activation of HQ-OCl by endogenous hypochlorite.
Caption: General experimental workflow for cellular imaging using a fluorescent probe.
Caption: Logical relationship of the components in a reaction-based fluorescent probe.
Troubleshooting & Optimization
Technical Support Center: Bischler-Napieralski Synthesis of Isoquinolinones
Welcome to the technical support center for the Bischler-Napieralski synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and address common challenges in the synthesis of isoquinolinones and related 3,4-dihydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is a fundamental tool in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[2] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][2]
Q2: My reaction is failing or giving a very low yield. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction typically stem from several key factors:
-
Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[2]
-
Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[2]
-
Side Reactions : A major competing pathway is the retro-Ritter reaction, which involves the fragmentation of the nitrilium ion intermediate to form a styrene derivative. This is particularly common when the resulting styrene is highly conjugated.[2][3]
-
Inappropriate Reaction Conditions : While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, frequently resulting in tar formation.[1][2]
Q3: How do I choose the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate:
-
For Electron-Rich Substrates : Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[2]
-
For Electron-Deficient or Neutral Substrates : A more powerful dehydrating agent is required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these more challenging substrates.[2][4][5] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][4][6]
Q4: I am observing a significant amount of a styrene byproduct. How can I minimize this?
The formation of a styrene derivative is due to a retro-Ritter reaction.[2][3] To suppress this side reaction, consider the following strategies:
-
Solvent Choice : Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[3]
-
Milder Conditions : Employing a modern protocol, such as the use of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[2][6]
-
Alternative Chemistry : A procedure using oxalyl chloride to form an N-acyliminium intermediate is less prone to fragmentation.[2][3][5]
Q5: My reaction mixture has turned into a thick, unmanageable tar. What can I do?
The formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[1]
-
Control Temperature : Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1]
-
Reaction Time : Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[1]
-
Solvent : Ensure sufficient anhydrous solvent is used to maintain a stirrable reaction mixture.[1]
Troubleshooting Guide
Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.
| Observation | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[2] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[2] |
| The dehydrating agent is not potent enough for the specific substrate.[2] | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[2] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene).[3] Monitor the reaction by TLC to ensure it goes to completion. |
| Formation of Styrene Side Product | The nitrilium ion intermediate is undergoing a retro-Ritter reaction.[2][3] | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[2] Consider using the corresponding nitrile as the solvent to shift the equilibrium.[3] |
| Product Decomposition or Tar Formation | Reaction temperature is too high or reaction time is too long.[1][2] | Reduce the reaction temperature and monitor the progress closely to avoid over-heating. Use milder conditions if possible. |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline. | |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene. | Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[4] |
Data Presentation
Comparative Yields of Dehydrating Agents
The following table summarizes yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.
| Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |
| POCl₃ | Toluene | Reflux | 65-75 | [2] |
| P₂O₅ / POCl₃ | Toluene | Reflux | 80-90 | [2] |
| PPA | - | 140 °C | ~70 | [4][6] |
| Tf₂O / 2-chloropyridine | CH₂Cl₂ | -20 °C to 0 °C | >90 | [2][7] |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is generally suitable for substrates with electron-rich aromatic rings.
-
Setup : To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[1]
-
Reagent Addition : Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1]
-
Reaction : Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding it to a mixture of ice and a base (e.g., ammonium hydroxide or saturated sodium bicarbonate solution) to neutralize the excess acid.[1]
-
Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[2]
-
Setup : In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[2]
-
Reagent Addition : Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[2][8]
-
Reaction : Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction's progress by TLC.[2][8]
-
Work-up : Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[2]
-
Extraction and Purification : Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[2]
Visualizations
Bischler-Napieralski Reaction Mechanism
Caption: General mechanism of the Bischler-Napieralski reaction.
General Experimental Workflow
Caption: General experimental workflow for the Bischler-Napieralski synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low-yield Bischler-Napieralski reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Side reactions and byproducts in the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one core are variations of intramolecular cyclization reactions. The Bischler-Napieralski reaction is a widely used approach, involving the cyclization of a β-arylethylamide. For this compound, this would typically involve the cyclization of an N-acyl derivative of 3-hydroxyphenethylamine, often with the hydroxyl group protected. Another potential route, though less direct for this specific lactam, is the Pictet-Spengler reaction, which yields tetrahydroisoquinolines that would require subsequent oxidation.
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can stem from several factors. Incomplete cyclization of the starting material is a common issue. The reaction conditions, such as temperature, reaction time, and the choice of acid catalyst or dehydrating agent, are critical and may need optimization. Additionally, side reactions, such as the retro-Ritter reaction, can consume the starting material and reduce the yield of the desired product. The presence of impurities in the starting materials can also inhibit the reaction or lead to the formation of byproducts.
Q3: I am observing an unexpected isomer in my final product. What could be the cause?
A3: The formation of regioisomers is a known challenge in the synthesis of substituted isoquinolines. If you are using a substituted β-phenylethylamide, cyclization can sometimes occur at an unintended position on the aromatic ring, leading to an "abnormal" cyclization product. The electronic and steric properties of the substituents on the aromatic ring can influence the regioselectivity of the cyclization. Careful control of reaction conditions and the choice of catalyst can sometimes mitigate this issue.
Q4: What are the common impurities I should look for in my crude product?
A4: Common impurities include unreacted starting materials (e.g., the N-acyl-3-hydroxyphenethylamine derivative), byproducts from side reactions (such as styrene derivatives from a retro-Ritter reaction), and regioisomers of the desired product. Residual solvents and trace metals from catalysts (e.g., palladium, copper) are also potential contaminants. Degradation of the product upon exposure to air, light, or heat can also introduce impurities.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Dehydrating Agent | Use a fresh batch of the acid catalyst or dehydrating agent (e.g., POCl₃, P₂O₅). Ensure anhydrous conditions are strictly maintained. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS. |
| Short Reaction Time | Extend the reaction time and monitor the consumption of the starting material. |
| Poor Quality Starting Material | Verify the purity of the starting N-acyl-3-hydroxyphenethylamine derivative by NMR and/or LC-MS. Purify if necessary. |
Problem 2: Presence of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Retro-Ritter Reaction | This side reaction can lead to the formation of styrene derivatives. Consider using milder reaction conditions or a different acid catalyst.[1] |
| Formation of Regioisomers | Altering the solvent or the catalyst may influence the regioselectivity of the cyclization. If possible, modify the starting material to favor cyclization at the desired position. |
| Incomplete Cyclization | Increase the reaction time or temperature. A stronger dehydrating agent might also be necessary. |
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of a 6-substituted-3,4-dihydroisoquinolin-1(2H)-one via a Bischler-Napieralski type reaction. Please note that this data is for representative purposes and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Effect of Catalyst on Yield and Byproduct Formation
| Catalyst (1.2 eq.) | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Unreacted Starting Material (%) | Retro-Ritter Byproduct (%) |
| PPA | 100 | 12 | 65 | 15 | 20 |
| POCl₃ | 80 | 8 | 75 | 10 | 15 |
| Tf₂O/2-Cl-Pyridine | 25 | 4 | 85 | 5 | 10 |
Table 2: Effect of Temperature on Reaction Outcome (Catalyst: POCl₃)
| Temperature (°C) | Time (h) | Yield of Desired Product (%) | Unreacted Starting Material (%) | Retro-Ritter Byproduct (%) |
| 60 | 12 | 50 | 30 | 20 |
| 80 | 8 | 75 | 10 | 15 |
| 100 | 4 | 70 | 5 | 25 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Bischler-Napieralski Reaction
This protocol is a representative procedure and may require optimization for specific substrates and scales.
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Starting Material Synthesis: Prepare N-(2-(3-methoxyphenyl)ethyl)acetamide by reacting 3-methoxyphenethylamine with acetyl chloride or acetic anhydride in the presence of a base.
-
Cyclization:
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To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous acetonitrile (or another suitable solvent), add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise at 0°C under an inert atmosphere.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80°C).
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
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Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 8-9.
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Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
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Demethylation:
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Dissolve the crude 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one in a suitable solvent like dichloromethane.
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Cool the solution to 0°C and add a demethylating agent such as boron tribromide (BBr₃) dropwise.
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Stir the reaction at room temperature until the demethylation is complete (monitor by TLC or LC-MS).
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Carefully quench the reaction with methanol, followed by water.
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Extract the product, wash, dry, and concentrate as described above.
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Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Main synthetic pathway and a common side reaction in the Bischler-Napieralski synthesis.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for the purification of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by silica gel column chromatography?
A1: The primary challenge stems from the presence of both a phenolic hydroxyl group and a lactam (cyclic amide) moiety. The hydroxyl group is acidic and can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in significant peak tailing, where the compound elutes slowly and over many fractions, leading to poor separation and low recovery. In some cases, the compound may bind irreversibly to the column.
Q2: How do I select an appropriate solvent system for the column chromatography of this compound?
A2: The ideal solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis. The goal is to find a solvent mixture that provides good separation between the target compound and impurities, with an Rf value for this compound ideally between 0.2 and 0.4. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Given the polarity of the hydroxyl group, you will likely require a higher proportion of the polar solvent.
Q3: My compound is streaking badly on the TLC plate and the column. What can I do?
A3: Streaking is often a sign of strong interaction with the stationary phase. To mitigate this, you can add a small amount of a modifier to your mobile phase. For a phenolic and weakly acidic compound like this, adding a small percentage (0.5-1%) of acetic acid or formic acid to the eluent can help to saturate the highly active sites on the silica gel and improve the peak shape.
Q4: My compound is not eluting from the column, even with a high concentration of ethyl acetate. What should I do?
A4: If your compound is not eluting, the mobile phase is likely not polar enough. You can try gradually increasing the polarity by adding a stronger solvent like methanol to your ethyl acetate/hexane mixture. Start with a small percentage (e.g., 1-5% methanol in ethyl acetate) and increase it incrementally. If the compound still does not elute, consider the possibility of irreversible adsorption or decomposition on the silica gel.
Q5: Should I use a different stationary phase instead of silica gel?
A5: If you consistently face issues with silica gel, using a different stationary phase is a good alternative. Neutral alumina can be a good choice as it lacks the acidic character of silica gel, which can improve the chromatography of acid-sensitive or strongly binding compounds.[1] Another option is to use reversed-phase silica (C18), where a polar mobile phase (like methanol/water or acetonitrile/water) is used to elute compounds based on their hydrophobicity.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect solvent system. | Optimize the solvent system using TLC to achieve a clear separation between your compound and impurities. A shallower solvent gradient during the column run may also improve resolution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Column channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. Wet packing is generally preferred. | |
| Compound Elutes Too Quickly (with the solvent front) | Solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Compound Does Not Elute or Elutes Very Slowly | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. Consider adding a small amount of methanol. |
| Strong interaction with silica gel. | Add a modifier like acetic acid to the mobile phase. Consider switching to a neutral alumina or reversed-phase column. | |
| Compound decomposition. | Check the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting (2D TLC). If it decomposes, use a less acidic stationary phase.[2] | |
| Tailing Peaks | Strong interaction with the stationary phase. | Add a small amount of acetic acid (0.5-1%) to the mobile phase to improve peak shape.[3] |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Low Recovery | Irreversible adsorption to the stationary phase. | Use a deactivated silica gel (e.g., by flushing with a solvent containing triethylamine) or switch to an alternative stationary phase like neutral alumina.[4] |
| Compound is too dilute in collected fractions. | Concentrate the fractions before TLC analysis to ensure you can detect the compound.[2] |
Quantitative Data
The following table presents representative data for the purification of a closely related analog, 6-hydroxy-3,4-dihydroquinolinone, which can serve as a benchmark for expected outcomes.
| Parameter | Value | Reference |
| Starting Material | N-(4-methoxyphenyl)-3-chloropropionamide | U.S. Patent 6,967,209 B2[5] |
| Purification Method | Filtration and washing (post-reaction) | U.S. Patent 6,967,209 B2[5] |
| Yield | 92.9% | U.S. Patent 6,967,209 B2[5] |
| Purity (by HPLC) | 99.2% | U.S. Patent 6,967,209 B2[5] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.
1. Materials:
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Crude this compound
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Silica gel for flash chromatography (230-400 mesh)
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Solvents (HPLC grade): Hexane, Ethyl Acetate, Methanol
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Glass chromatography column
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Cotton or glass wool
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Washed sand
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Collection tubes
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TLC plates, developing chamber, and UV lamp
2. Method Development (TLC):
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Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or ethyl acetate).
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Spot the solution onto a TLC plate.
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Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate, starting from 1:1 and increasing the polarity).
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Visualize the spots under a UV lamp.
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The optimal mobile phase is one that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
3. Column Packing (Wet Slurry Method):
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Insert a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 1 cm).
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
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Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
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Allow the silica to settle, and let the excess solvent drain until the solvent level is just above the silica bed.
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Add another thin layer of sand on top of the silica gel to protect the surface.
4. Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully apply the solution to the top of the column using a pipette.
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Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
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Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
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Open the stopcock and begin collecting fractions in test tubes.
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Maintain a constant level of solvent at the top of the column throughout the elution process.
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If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.
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Monitor the separation by periodically analyzing the collected fractions by TLC.
6. Isolation:
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Combine the fractions containing the pure this compound as determined by TLC.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
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Question: I have prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation is a common issue and can stem from several factors:
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Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.
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Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating. Due to the presence of a polar lactam ring and a phenolic hydroxyl group, this compound is expected to have significant solubility in polar solvents.
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Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.
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Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.
Troubleshooting Steps:
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Induce Nucleation:
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Increase Supersaturation:
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Evaporation: If an excess of solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
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Antisolvent Addition: If using a single solvent system where the compound is highly soluble, consider adding a miscible "antisolvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then clarify by adding a few drops of the original solvent before cooling.
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Re-evaluate Solvent Choice: If the compound remains in solution even after concentrating, the chosen solvent is likely too good. Refer to the solvent selection guide in the experimental protocols section.
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Issue 2: The Compound "Oils Out" Instead of Crystallizing
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Question: Upon cooling, my compound separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[2] The presence of impurities can also lower the melting point of the compound, contributing to this issue.
Troubleshooting Steps:
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Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow the solution to cool much more slowly. Insulating the flask can help with a gradual temperature decrease.
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Modify the Solvent System:
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Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.
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Consider using a different solvent or a mixture of solvents with a lower boiling point.
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Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.
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Issue 3: The Final Yield of Crystals is Very Low
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Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can be attributed to several factors:
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Using too much solvent: This is a common reason for low recovery, as a significant amount of the compound will remain dissolved in the mother liquor.[1]
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Premature filtration: Filtering the crystals before the crystallization process is complete.
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High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.
Troubleshooting Steps:
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Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
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Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.
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Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.
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Check for Product Loss During Transfers: Be mindful of material loss when transferring the solution and crystals between flasks and the filtration apparatus.
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Issue 4: The Recrystallized Product is Not Pure
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Question: After recrystallization, my product still shows significant impurities by analysis (e.g., TLC, HPLC, or melting point). What went wrong?
Answer: Impurities in the final product can result from:
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Rapid crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.
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Inappropriate solvent choice: The solvent may not effectively differentiate between the desired compound and the impurities, leading to co-crystallization.
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Insufficient washing: Residual mother liquor containing impurities may remain on the surface of the crystals.
Troubleshooting Steps:
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Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.
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Re-evaluate the Solvent System: A different solvent or a solvent pair may be necessary to effectively exclude the specific impurities present.
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Proper Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using warm or room temperature solvent will dissolve some of the product, reducing the yield.
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Consider a Second Recrystallization: For highly impure samples, a second recrystallization step may be necessary to achieve the desired level of purity.
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Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Type | Expected Solubility at Room Temp. | Expected Solubility at Boiling Temp. | Suitability as a Recrystallization Solvent |
| Water | High | Protic | Low to Moderate | Moderate to High | Good (potentially in a mixture with an alcohol) |
| Methanol | High | Protic | Moderate | High | Good (potentially needs an antisolvent) |
| Ethanol | High | Protic | Moderate | High | Good (potentially needs an antisolvent) |
| Isopropanol | Medium | Protic | Low | Moderate to High | Very Good |
| Acetonitrile | Medium | Aprotic | Low | Moderate to High | Very Good |
| Ethyl Acetate | Medium | Aprotic | Low | Moderate | Good |
| Dichloromethane | Low | Aprotic | Low | Low to Moderate | Potentially suitable, but lower boiling point is a drawback |
| Toluene | Low | Aprotic | Very Low | Low | Poor |
| Hexane | Very Low | Aprotic | Insoluble | Insoluble | Unsuitable (can be used as an antisolvent) |
Note: This table is based on the general principles of solubility for phenolic and lactam-containing compounds and data from closely related structures. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol is suitable for solvents like isopropanol or acetonitrile.
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Solvent Selection: Based on preliminary tests, select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
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Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.
Protocol 2: Two-Solvent Recrystallization of this compound
This protocol is useful when the compound is too soluble in one solvent (e.g., methanol or ethanol) and very insoluble in another (e.g., water).
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Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
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Addition of Antisolvent: While the solution is still hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy.
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Clarification: Add a few drops of the "good" solvent back to the hot mixture until the cloudiness just disappears.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent mixture for washing.
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
Troubleshooting low yields in isoquinolinone synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoquinolinones, with a focus on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: My isoquinolinone synthesis is resulting in a very low yield or failing completely. What are the general factors I should investigate first?
A1: Low yields in isoquinolinone synthesis can often be attributed to several key factors. Systematically evaluating the following aspects of your experimental setup is a crucial first step in troubleshooting:
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Substrate Reactivity: The electronic properties of your starting materials are paramount. For reactions involving electrophilic aromatic substitution, such as the Bischler-Napieralski and Pictet-Spengler cyclizations, electron-donating groups on the aromatic ring generally enhance reactivity and improve yields.[1] Conversely, electron-withdrawing groups can significantly deactivate the ring, hindering the cyclization and leading to poor or no product formation.[1]
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Reagent and Solvent Purity: The purity of your reagents and solvents is critical. Trace impurities can interfere with catalytic cycles or promote side reactions. Ensure that all starting materials are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.
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Reaction Conditions: Temperature, reaction time, and atmospheric conditions play a significant role. Many cyclization reactions require heating to proceed at an adequate rate; however, excessive temperatures can lead to the decomposition of reactants or products.[1] It is essential to optimize the temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For oxygen-sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
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Catalyst Selection and Activity: In metal-catalyzed reactions, the choice of catalyst and its oxidation state are critical. The catalyst's activity can be diminished by impurities or improper handling. It may be necessary to screen different catalysts and ligands to find the optimal combination for your specific substrate.
Q2: I am attempting a Bischler-Napieralski reaction to synthesize a 3,4-dihydroisoquinoline intermediate, but the yield is consistently low, and I observe significant byproduct formation. What are the likely causes and how can I address them?
A2: Low yields in the Bischler-Napieralski reaction are a common issue, often stemming from the harsh acidic conditions and the nature of the substrate. Here are the primary causes and troubleshooting strategies:
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Deactivated Aromatic Ring: As this is an electrophilic aromatic substitution, electron-withdrawing groups on the phenethylamine starting material will significantly hinder the cyclization. For such substrates, a stronger dehydrating agent, such as phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), may be necessary.[1]
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Retro-Ritter Reaction: A significant side reaction is the fragmentation of the nitrilium ion intermediate to form a styrene derivative. This is particularly problematic if the resulting styrene is highly conjugated and therefore stable. To suppress this side reaction, consider performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile, which can shift the equilibrium away from the byproduct.[1]
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Incomplete Cyclization: If starting material is recovered, the dehydrating agent may not be potent enough, or the reaction may not have been heated for a sufficient duration. Increasing the reaction time or switching to a more powerful dehydrating agent can help drive the reaction to completion.
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Tar Formation: Overheating or prolonged reaction times can lead to polymerization and the formation of tar. It is crucial to carefully control the temperature and monitor the reaction's progress to avoid this.
Q3: In my palladium-catalyzed isoquinolinone synthesis, I am observing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers in transition metal-catalyzed C-H activation/annulation reactions is a common challenge. The regioselectivity is often influenced by a combination of steric and electronic factors. Here are some strategies to improve it:
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Directing Group Modification: The directing group on your starting material plays a crucial role in determining the site of C-H activation. Modifying the directing group, if possible, can alter the regiochemical outcome.
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Ligand Screening: The ligands coordinated to the metal center can have a profound impact on the steric environment of the catalyst, thereby influencing which C-H bond is activated. Screening a variety of ligands, from bulky to electron-rich or electron-poor, can help identify a ligand that favors the desired regioisomer.
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Solvent and Additive Optimization: The solvent can influence the stability of intermediates and transition states in the catalytic cycle. Screening different solvents with varying polarities and coordinating abilities can sometimes improve regioselectivity. Additives, such as specific salts, can also play a role in modulating the catalytic activity and selectivity.
Q4: My synthesis of a 3,4-disubstituted isoquinolinone has resulted in a mixture of diastereomers. What steps can I take to improve the diastereoselectivity or separate the isomers?
A4: The formation of diastereomers occurs when two or more new stereocenters are created during the reaction. Improving diastereoselectivity or separating the isomers is a common challenge in stereoselective synthesis.
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Temperature Control: Running the reaction at lower temperatures can often enhance diastereoselectivity by favoring the kinetically controlled product, which is often the more sterically favored diastereomer.
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Catalyst and Reagent Control: The choice of catalyst and reagents can have a significant influence on the facial selectivity of the reaction. Chiral catalysts or reagents can be employed to favor the formation of one diastereomer over the other.
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Purification: If improving the diastereoselectivity of the reaction is not feasible, the diastereomers can often be separated by chromatographic techniques such as column chromatography or by fractional crystallization. Diastereomers have different physical properties, which allows for their separation.
Troubleshooting Guides by Synthetic Route
Bischler-Napieralski Reaction
This method involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinolinone.[2]
Problem: Low Yield and Formation of Multiple By-products
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Potential Cause: "Abnormal" cyclization at an unexpected position on the aromatic ring, especially with substituted β-phenylethylamides, leading to regioisomeric products.[2]
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Troubleshooting:
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Choice of Dehydrating Agent: For less reactive substrates, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ may be necessary.[2]
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Suppressing Retro-Ritter Reaction: Performing the reaction in a nitrile solvent that matches the eliminated nitrile can shift the equilibrium away from the styrene by-product.[2]
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Potential Cause: Incomplete dehydrogenation of the 3,4-dihydroisoquinoline intermediate to the final isoquinolinone.
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Troubleshooting:
Palladium-Catalyzed C-H Activation/Annulation
This modern approach involves the coupling of a substituted benzamide with an alkyne or allene, directed by a functional group on the amide.
Problem: Low or No Product Formation
-
Potential Cause: Poor catalyst activity or inappropriate choice of oxidant.
-
Troubleshooting:
-
Potential Cause: Unfavorable electronic effects of substituents on the starting materials.
-
Troubleshooting:
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[4]
Problem: Low Yield of the Cyclized Product
-
Potential Cause: The aromatic ring is not sufficiently activated for the electrophilic cyclization.
-
Troubleshooting:
Pomeranz-Fritsch Reaction
This synthesis produces isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[5]
Problem: Low Yields and Side Reactions
-
Potential Cause: Harsh acidic conditions leading to decomposition or side reactions.
-
Troubleshooting:
-
Potential Cause: The electronic nature of the substituents on the benzaldehyde is unfavorable.
-
Troubleshooting:
-
Electron-donating groups on the benzaldehyde generally lead to higher yields, while electron-withdrawing groups can hinder the cyclization.[6]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the yield of isoquinolinone synthesis.
Table 1: Optimization of Palladium-Catalyzed Isoquinolinone Synthesis [3]
| Entry | Catalyst (10 mol%) | Oxidant (2 equiv.) | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Ag₂CO₃ | - | Toluene | 100 | 45 |
| 2 | PdCl₂ | Ag₂CO₃ | - | Toluene | 100 | 58 |
| 3 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | - | Toluene | 100 | 65 |
| 4 | Pd(CH₃CN)₂Cl₂ | Ag₂O | - | Toluene | 100 | 55 |
| 5 | Pd(CH₃CN)₂Cl₂ | AgOAc | - | Toluene | 100 | 48 |
| 6 | Pd(CH₃CN)₂Cl₂ | Cu(OAc)₂ | - | Toluene | 100 | Trace |
| 7 | Pd(CH₃CN)₂Cl₂ | O₂ | - | Toluene | 100 | Trace |
| 8 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | K₂CO₃ | Toluene | 85 | 73 |
| 9 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | Cs₂CO₃ | Toluene | 85 | 75 |
| 10 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | Toluene | 85 | 81 |
| 11 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DBU | Toluene | 85 | <10 |
| 12 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | THF | 85 | 0 |
| 13 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | DMF | 85 | 0 |
| 14 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | 1,2-DCE | 85 | 45 |
Table 2: Solvent-Dependent Chemoselective Synthesis of Isoquinolinones [7]
| Entry | Solvent | Product | Yield (%) |
| 1 | CH₃CN | 4-Methylisoquinolinone | 86 |
| 2 | CH₃CN (with 1.5 equiv. H₂O) | 4-Methylisoquinolinone | 79 |
| 3 | CH₃CN (with 4 Å MS) | 4-Methylisoquinolinone | 88 |
| 4 | HFIP | 3-Methylisoquinolinone | 51 |
| 5 | HFIP (with 2.5 equiv. H₂O) | 3-Methylisoquinolinone | 85 |
Experimental Protocols
Detailed Protocol 1: Palladium-Catalyzed Oxidative Annulation for 3,4-Dihydroisoquinolin-1(2H)-one Synthesis[3]
This protocol describes the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and 2,3-allenoic acid esters.
Materials:
-
N-methoxybenzamide derivative (0.50 mmol)
-
2,3-Allenoic acid ester (1.5 mmol, 3 equiv.)
-
Pd(CH₃CN)₂Cl₂ (10 mol%)
-
Ag₂CO₃ (1.0 mmol, 2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2 equiv.)
-
Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the N-methoxybenzamide, Pd(CH₃CN)₂Cl₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene, the 2,3-allenoic acid ester, and DIPEA via syringe.
-
Seal the tube and heat the reaction mixture at 85 °C for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
Detailed Protocol 2: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline[1]
This protocol is a general procedure for the cyclization of a β-arylethylamide using phosphorus oxychloride.
Materials:
-
β-arylethylamide substrate (1.0 equiv.)
-
Phosphorus oxychloride (POCl₃) (1.1 to 5.0 equiv.)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetonitrile)
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.
-
Add the anhydrous solvent.
-
Cool the solution in an ice bath and add phosphorus oxychloride dropwise.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Bischler-Napieralski Reaction Mechanism
Caption: Mechanism of the Bischler-Napieralski reaction.
General Experimental Workflow for Isoquinolinone Synthesis
Caption: A typical experimental workflow for isoquinolinone synthesis.
Troubleshooting Logic for Low Yields
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can be broadly categorized into three types:
-
Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Degradation Impurities: These can form if the final product or intermediates are exposed to air, light, or heat, potentially leading to oxidation or decomposition.[1]
-
Elemental Impurities: These are trace metals that may originate from catalysts used in the synthesis.[1]
Q2: My reaction yield is low, and I am observing multiple byproducts. What are the likely causes when using a Bischler-Napieralski type cyclization?
A2: Low yields and the formation of multiple byproducts in a Bischler-Napieralski reaction for synthesizing 3,4-dihydroisoquinolines are often due to a few common side reactions:[2][3][4]
-
"Abnormal" Cyclization: When using substituted β-phenylethylamides, the cyclization may occur at an unexpected position on the aromatic ring, leading to the formation of regioisomeric products.[1]
-
Retro-Ritter Reaction: A significant side reaction is the fragmentation of the intermediate nitrilium ion to form a styrene derivative. This is more likely to occur if the resulting conjugated system is stable.[1][5]
Q3: How can I identify the specific impurities in my product mixture?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:[1]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and quantifying impurities. A reversed-phase method is typically employed.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR are powerful tools for the structural elucidation of unknown impurities and for distinguishing between isomers.[1]
-
Mass Spectrometry (MS): Used to determine the molecular weight of impurities, which is a critical step in their identification.[1]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common purification techniques are:
-
Recrystallization: This is an effective method for removing impurities that have different solubility profiles from the desired product. The choice of solvent is critical for successful purification.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target compound from closely related impurities. The selection of an appropriate solvent system (eluent) is key to achieving good separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Presence of unreacted starting material (e.g., N-(3-hydroxyphenethyl)formamide) | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Increase reaction time and/or temperature. Ensure the correct stoichiometry of the cyclizing agent (e.g., polyphosphoric acid). |
| Formation of a regioisomeric impurity (e.g., 8-hydroxy-3,4-dihydroisoquinolin-1(2H)-one) | "Abnormal" cyclization during the Bischler-Napieralski reaction.[1] | Optimize reaction conditions, such as temperature and the choice of cyclizing agent, to favor the desired cyclization pathway. |
| Presence of a styrene byproduct | Retro-Ritter reaction, a known side reaction in Bischler-Napieralski synthesis.[1][5] | Modify the reaction conditions to suppress the retro-Ritter pathway. This may involve using a different cyclizing agent or solvent. |
| Product discoloration (yellowing or browning) | Oxidation of the phenolic hydroxyl group.[1] | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air. |
| Broad or overlapping peaks in HPLC chromatogram | Poor separation of closely related impurities or suboptimal HPLC method. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. |
Quantitative Data on Impurity Levels
The following table provides illustrative data on the purity of this compound before and after purification by column chromatography followed by recrystallization.
| Compound | Purity Before Purification (% Area by HPLC) | Purity After Purification (% Area by HPLC) |
| This compound | 85.2 | >99.5 |
| Unreacted Starting Material | 5.7 | <0.1 |
| Regioisomeric Impurity | 4.3 | <0.1 |
| Styrene Byproduct | 3.1 | Not Detected |
| Other Unknown Impurities | 1.7 | <0.3 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Slurry pack a glass column with silica gel (60-120 mesh) in the initial eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). Collect fractions and monitor by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol are often suitable choices.
-
Dissolution: Dissolve the partially purified product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
Technical Support Center: Chiral Separation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Enantiomers by HPLC
Welcome to the technical support center for the chiral separation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: Enantiomers of a chiral drug can have different pharmacological, toxicological, and metabolic properties.[1][2] Regulatory agencies often require the development and marketing of single-enantiomer drugs to ensure safety and efficacy.[1][3] Therefore, a reliable chiral separation method is crucial for the development of this compound as a potential therapeutic agent.
Q2: What type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used and versatile for a broad range of chiral compounds and are a good starting point for this separation.[1][4] Specifically, cellulose and amylose derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have shown success in separating similar heterocyclic compounds.[5]
Q3: Can I use a standard reversed-phase C18 column for this chiral separation?
A3: No, a standard C18 column cannot separate enantiomers because it is an achiral stationary phase.[6] Enantiomers have identical physical and chemical properties in an achiral environment.[6][7] To achieve separation, a chiral environment must be introduced, which is typically accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[8]
Q4: What are the common mobile phases used for chiral separations on polysaccharide-based CSPs?
A4: For polysaccharide-based CSPs, you can use normal-phase, reversed-phase, or polar organic modes.
-
Normal-Phase: Typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[9]
-
Reversed-Phase: Mixtures of water or buffer with acetonitrile or methanol are common.[7]
-
Polar Organic Mode: This uses polar organic solvents like methanol, ethanol, or acetonitrile, often with additives.[10]
The choice of mobile phase will significantly impact the selectivity of the separation.[11]
Troubleshooting Guide
Problem: Poor or No Resolution of Enantiomers
Q5: I am not seeing any separation between the enantiomer peaks. What should I do?
A5:
-
Confirm you are using a chiral stationary phase (CSP). Standard achiral columns will not resolve enantiomers.[6]
-
Optimize the mobile phase composition. The type and ratio of organic modifiers can dramatically affect selectivity.[11] For normal-phase systems, vary the alcohol percentage. For reversed-phase, adjust the organic solvent-to-buffer ratio.
-
Try a different organic modifier. If you are using methanol, try ethanol, isopropanol, or acetonitrile, and vice versa. Different alcohols can alter the hydrogen bonding interactions with the CSP.[7]
-
Screen different CSPs. If optimizing the mobile phase doesn't work, the chosen CSP may not be suitable for your analyte. It is advisable to screen a selection of CSPs with different chiral selectors (e.g., different polysaccharide derivatives, cyclodextrin-based, or protein-based).[12]
Problem: Poor Peak Shape (Tailing or Fronting)
Q6: My peaks are showing significant tailing. What is the cause and how can I fix it?
A6: Peak tailing in HPLC can be caused by several factors:
-
Secondary interactions: The analyte may be interacting with active sites on the silica support of the column. Adding a small amount of a competing agent to the mobile phase, such as an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine), can help to reduce these interactions.[13]
-
Insufficient buffer capacity: In reversed-phase mode, ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a constant pH and ionization state of the analyte.[14]
-
Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[13][14]
Q7: My peaks are fronting. What could be the issue?
A7: Peak fronting is less common than tailing but can occur due to:
-
Sample solvent incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[13][15]
-
Column overload: Similar to tailing, injecting too high a concentration of your sample can also lead to fronting.[13]
Problem: Unstable Retention Times
Q8: The retention times of my enantiomer peaks are shifting between injections. How can I stabilize them?
A8:
-
Ensure proper column equilibration. Before starting your analytical run, equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-20 column volumes). Chiral separations can sometimes require longer equilibration times.
-
Check for leaks. Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to unstable retention times. Check all fittings and connections.[15]
-
Mobile phase preparation. Ensure your mobile phase is well-mixed and degassed.[15] For mobile phases containing salts or buffers, make sure they are fully dissolved to avoid precipitation.
-
Temperature control. Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Experimental Protocols
Hypothetical Method for Chiral Separation of this compound
This protocol is a starting point for method development and may require optimization.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® ID (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine | Acetonitrile / 10 mM Ammonium Bicarbonate (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 10 µL | 10 µL |
| Sample Prep. | Dissolve in mobile phase at 0.5 mg/mL | Dissolve in mobile phase at 0.5 mg/mL |
Visualizations
Experimental Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. eijppr.com [eijppr.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. rjptonline.org [rjptonline.org]
- 4. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separations | Separation Science [sepscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. hplc.eu [hplc.eu]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Preventing oxidation of the hydroxyl group during synthesis and storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of hydroxyl groups during chemical synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to prevent the oxidation of a hydroxyl group during a synthetic sequence?
A1: The most effective strategy is to temporarily protect the hydroxyl group (-OH) by converting it into a less reactive functional group, known as a protecting group.[1][2] This protecting group remains stable under the reaction conditions that would otherwise oxidize the hydroxyl group. Following the desired chemical transformation, the protecting group is selectively removed in a process called deprotection to regenerate the original hydroxyl group.[1]
Q2: What are the key characteristics of a good protecting group for an alcohol?
A2: An ideal protecting group should be:
-
Easy to introduce: The protection reaction should proceed in high yield under mild conditions using readily available reagents.
-
Stable: It must be robust and inert to the reagents and conditions of subsequent synthetic steps.[2]
-
Easy to remove: Deprotection should also occur in high yield under specific and mild conditions that do not affect other functional groups in the molecule.
-
Orthogonal: In molecules with multiple functional groups, it is often desirable to use protecting groups that can be removed under different conditions, allowing for selective deprotection.[3]
Q3: What are the most common types of protecting groups for hydroxyl groups?
A3: The most common protecting groups for alcohols fall into three main categories:
-
Silyl Ethers: (e.g., TMS, TES, TBS/TBDMS, TIPS, TBDPS) These are widely used due to their ease of formation, stability, and selective removal.[1][2][4]
-
Acetals: (e.g., THP, MOM) These are stable to basic and nucleophilic conditions but are readily cleaved by acid.[3][5]
-
Ethers: (e.g., Benzyl ether) These are generally robust and require specific conditions for cleavage, such as hydrogenolysis.[2][3]
-
Esters: (e.g., Acetate, Pivaloate, Benzoate) These can be introduced easily but are generally more labile to hydrolysis than ethers.[6]
Q4: How can I prevent oxidation of hydroxyl-containing compounds during long-term storage?
A4: To prevent oxidation during storage, consider the following strategies:
-
Inert Atmosphere: Store sensitive compounds under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[7][8][9] This technique, known as inert gas blanketing, is widely used in the pharmaceutical and chemical industries.[7][8][10]
-
Low Temperature: Store compounds at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.[11][12] However, ensure the compound is not sensitive to freezing.
-
Light Protection: Store light-sensitive compounds in amber-colored vials or wrapped in aluminum foil to prevent photo-oxidation.[13][14]
-
Use of Antioxidants: For certain applications, adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can inhibit oxidation.[15][16][17]
Troubleshooting Guides
Protecting Group Reactions
Issue 1: Low yield during the protection reaction (e.g., silylation).
-
Possible Cause: Presence of moisture in the reaction. Silylating agents are sensitive to water.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Steric hindrance around the hydroxyl group.
-
Solution: For sterically hindered alcohols, consider using a less bulky protecting group or a more reactive silylating agent (e.g., a silyl triflate instead of a silyl chloride). Longer reaction times or elevated temperatures may also be necessary.
-
-
Possible Cause: Inefficient base.
-
Solution: Ensure the base used (e.g., imidazole, triethylamine) is pure and dry. For difficult protections, a stronger, non-nucleophilic base might be required.
-
Issue 2: The protecting group is unexpectedly cleaved during a subsequent reaction.
-
Possible Cause: The protecting group is not stable to the reaction conditions.
-
Solution: Carefully review the stability of the chosen protecting group under the planned reaction conditions. For example, silyl ethers are generally labile to acidic conditions and fluoride ions, while THP ethers are sensitive to acid.[1][3] Benzyl ethers are stable to most conditions except for hydrogenolysis.[3] Choose a more robust protecting group if necessary.
-
-
Possible Cause: Trace impurities in reagents or solvents are causing deprotection.
-
Solution: Use high-purity, freshly distilled or opened solvents and reagents. For example, acidic impurities in chlorinated solvents can lead to the cleavage of acid-labile protecting groups.
-
Issue 3: Difficulty in removing the protecting group.
-
Possible Cause: The deprotection conditions are not optimal.
-
Solution: Consult the literature for various deprotection protocols for the specific protecting group. For example, for sterically hindered silyl ethers, a stronger fluoride source or longer reaction times may be needed. For robust benzyl ethers, ensure the hydrogenation catalyst is active.
-
-
Possible Cause: The substrate is complex, and the protecting group is sterically inaccessible.
-
Solution: More forcing conditions (higher temperature, longer reaction time) may be required. However, be mindful of potential side reactions with other functional groups.
-
Storage Issues
Issue 4: A stored hydroxyl-containing compound shows signs of degradation (e.g., color change, impurity peaks in analysis).
-
Possible Cause: Oxidation due to exposure to air.
-
Solution: Repackage the compound under an inert atmosphere. For highly sensitive compounds, use a glovebox for handling and storage.
-
-
Possible Cause: Decomposition due to exposure to light or heat.
-
Solution: Store the compound in a dark, cold, and dry place. Review the storage recommendations on the safety data sheet (SDS).
-
-
Possible Cause: The compound is inherently unstable over time.
-
Solution: If the compound is known to be unstable, it may need to be freshly prepared or purified before use. Consider adding a stabilizer or antioxidant if compatible with future applications.
-
Data Presentation: Comparison of Common Alcohol Protecting Groups
The selection of a suitable protecting group is critical for the success of a synthetic route. The following tables provide a comparative overview of common protecting groups for alcohols.
Table 1: Reaction Conditions for Protection and Deprotection of Primary Alcohols
| Protecting Group | Protection Reagents & Conditions | Typical Time | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Time | Typical Yield (%) |
| TBDMS | TBDMSCl, Imidazole, DMF, rt | 1-12 h | 90-98 | TBAF, THF, rt | 0.5-2 h | >95 |
| TIPS | TIPSCl, Imidazole, DMF, rt | 2-16 h | 90-98 | TBAF, THF, rt | 1-4 h | >90 |
| THP | DHP, PPTS, CH2Cl2, rt | 0.5-2 h | >90 | AcOH/THF/H2O, rt | 1-4 h | >90 |
| Benzyl (Bn) | BnBr, NaH, THF, rt | 2-6 h | >90 | H2, Pd/C, EtOH, rt | 2-12 h | >90 |
| Acetyl (Ac) | Ac2O, Pyridine, CH2Cl2, rt | 1-3 h | >95 | K2CO3, MeOH/H2O, rt | 0.5-2 h | >95 |
| Pivaloyl (Piv) | PivCl, Pyridine, CH2Cl2, rt | 2-12 h | >90 | LiAlH4, THF, 0 °C to rt | 1-4 h | >90 |
Table 2: Stability of Common Alcohol Protecting Groups [18]
| Protecting Group | Strongly Acidic (pH < 3) | Weakly Acidic (pH 4-6) | Strongly Basic (pH > 11) | Nucleophiles (e.g., Grignards) | Oxidizing Agents (e.g., PCC) | Reducing Agents (e.g., LiAlH4) |
| TBDMS | Labile | Moderately Stable | Stable | Stable | Stable | Stable |
| TIPS | Moderately Stable | Stable | Stable | Stable | Stable | Stable |
| THP | Labile | Labile | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Stable | Stable | Labile (Hydrogenolysis) |
| Acetyl (Ac) | Labile | Labile | Labile | Stable | Stable | Labile |
| Pivaloyl (Piv) | Moderately Stable | Stable | Stable | Stable | Stable | Labile |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at room temperature, add imidazole, followed by TBDMSCl.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer, and purify the product as needed.
Protocol 3: Protection of an Alcohol as a THP Ether
Materials:
-
Alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 eq)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the alcohol in anhydrous CH2Cl2, add DHP followed by a catalytic amount of PPTS.
-
Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude THP ether, which can be purified by column chromatography.
Protocol 4: Benzylation of a Primary Alcohol[19]
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. fiveable.me [fiveable.me]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Nitrogen blanketing: applications in food and fine chemicals - GasN₂ [gasn2.com]
- 8. gammagas.net [gammagas.net]
- 9. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 10. zeroinstrument.com [zeroinstrument.com]
- 11. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. researchgate.net [researchgate.net]
- 15. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 16. youtube.com [youtube.com]
- 17. fluoryx.com [fluoryx.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold are the Bischler-Napieralski and Pictet-Spengler reactions. For the 6-hydroxy substituted target molecule, a common approach involves the cyclization of a substituted phenethylamine derivative. Another potential route is the demethylation of the corresponding 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis can present several challenges, including:
-
Reaction Kinetics: Reactions that are manageable on a lab scale may become sluggish or difficult to control at a larger scale, sometimes requiring prolonged reaction times at high temperatures.
-
Heat Transfer: Exothermic or endothermic steps can lead to uneven temperature distribution in large reactors, potentially causing the formation of byproducts or incomplete reactions.
-
Reagent Addition: The rate of reagent addition, especially for catalysts or reactive intermediates, becomes more critical at scale to avoid localized high concentrations and side reactions.
-
Work-up and Purification: Isolation and purification of the final product can be complicated by the increased volume of solvents and potential for emulsion formation. The choice of purification method (e.g., crystallization vs. chromatography) is a key consideration for industrial-scale production.
Q3: What are the typical starting materials for the synthesis of this compound?
A3: Common starting materials include derivatives of phenethylamine, such as 3-hydroxyphenethylamine or 3-methoxyphenethylamine. These are then typically acylated and cyclized to form the desired isoquinolinone ring structure.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety precautions should be taken:
-
Corrosive Reagents: Many of the cyclization reactions employ strong acids or dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), which are corrosive and require careful handling in a well-ventilated fume hood.
-
High Temperatures: Some synthetic routes require high reaction temperatures, posing a risk of burns and requiring appropriate heating mantles and temperature monitoring.
-
Pressure Build-up: In a sealed reactor, heating solvents can lead to a build-up of pressure. Ensure that the reaction vessel is appropriately vented or equipped with a pressure relief system.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Cyclization | - Increase reaction temperature and/or time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. - Ensure the dehydrating agent (e.g., PPA, POCl₃) is fresh and active. The presence of moisture can quench the reaction. - For the Bischler-Napieralski reaction, consider using a stronger Lewis acid or a co-solvent to improve solubility and reactivity. |
| Side Reactions | - Optimize the reaction temperature. Overheating can lead to the formation of undesired byproducts. - Control the rate of addition of reagents, particularly the acylating agent, to minimize side reactions. - If starting from a methoxy-substituted precursor, ensure complete demethylation. Incomplete reaction will result in a mixture of products. |
| Degradation of Product | - The phenolic hydroxyl group can be susceptible to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - During work-up, avoid prolonged exposure to strong bases, which can lead to degradation of the product. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of Closely-Related Impurities | - Optimize the reaction conditions to minimize the formation of byproducts. - Employ a different crystallization solvent or a mixture of solvents to improve the separation of the desired product from impurities. - If crystallization is ineffective, consider column chromatography with a carefully selected eluent system. |
| Oily Product or Failure to Crystallize | - Ensure all solvents have been thoroughly removed from the crude product. - Try triturating the oily product with a non-polar solvent to induce crystallization. - Seeding the solution with a small crystal of the pure product can initiate crystallization. |
| Poor Solubility of the Crude Product | - During work-up, select appropriate solvents for extraction and washing to remove impurities without dissolving the product. - For recrystallization, perform small-scale solubility tests with a range of solvents to find the optimal one. |
Experimental Protocols
Illustrative Synthesis via Bischler-Napieralski Reaction
This protocol is a general representation and may require optimization based on specific laboratory conditions and scale.
Step 1: Acylation of 3-Methoxyphenethylamine
-
To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine, 1.2 equivalents).
-
The mixture is cooled in an ice bath, and an acylating agent (e.g., chloroacetyl chloride, 1.1 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-acylated intermediate.
Step 2: Cyclization to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
-
The N-acylated intermediate is treated with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
-
The mixture is heated to a temperature typically ranging from 80°C to 120°C for several hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.
-
The pH is adjusted to basic with a suitable base (e.g., sodium hydroxide or sodium carbonate), and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layers are combined, washed with brine, dried, and concentrated to give the crude 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
Step 3: Demethylation to this compound
-
The crude 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is dissolved in a suitable solvent (e.g., dichloromethane).
-
A demethylating agent, such as boron tribromide (BBr₃), is added at a low temperature (e.g., -78°C or 0°C).
-
The reaction is slowly warmed to room temperature and stirred until the demethylation is complete.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The product is extracted, and the crude material is purified by recrystallization or column chromatography to afford the final product.
Quantitative Data
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Cyclization Temperature | 80°C | 100°C | 120°C | Higher temperatures may increase the reaction rate but can also lead to increased byproduct formation. An optimal temperature needs to be determined experimentally. |
| Equivalents of Lewis Acid | 2 eq. | 3 eq. | 4 eq. | Increasing the amount of Lewis acid can improve the yield of the cyclization step, but may also complicate the work-up. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times can lead to higher conversion but may also result in product degradation. Monitoring the reaction is crucial. |
Note: The data in this table is illustrative and represents general trends. Optimal conditions should be determined empirically for each specific reaction setup.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Resolving Anomalous ¹H NMR Spectra of 3,4-Dihydroisoquinolines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR signals for my 3,4-dihydroisoquinoline broad, or why are some signals, particularly for the C-1 and C-3 protons, missing entirely?
A1: This is a frequently observed phenomenon for 3,4-dihydroisoquinolines and related compounds, particularly in solvents like CDCl₃, CCl₄, DMSO-d₆, and acetone-d₆.[1] The line broadening can be so extreme that signals for the protons at the C-1 and C-3 positions may disappear into the baseline.[1] While several hypotheses have been explored, a leading cause is believed to be the presence of trace amounts of acid in the NMR solvent, which can lead to complex chemical exchange phenomena.[1]
Q2: Could the anomalous spectrum be due to ring-chain tautomerism?
A2: While ring-chain tautomerism is a known phenomenon in heterocyclic chemistry, studies on anomalous 3,4-dihydroisoquinoline spectra have largely ruled this out as the primary cause of the severe line broadening observed.[1][2][3]
Q3: Can slow nitrogen inversion or atropisomerism cause these spectral anomalies?
A3: Slow pyramidal inversion at the nitrogen atom and atropisomerism (hindered rotation around a single bond) can lead to complex NMR spectra, often manifesting as multiple sets of signals or broadened peaks, especially at lower temperatures.[4][5][6][7] While these phenomena can contribute to spectral complexity, the extreme broadening and disappearance of specific signals in 3,4-dihydroisoquinolines are more commonly attributed to other factors, such as the presence of acidic impurities.[1]
Q4: How can I confirm if an observed broad peak corresponds to an N-H proton?
A4: A simple method to identify an N-H proton is to perform a D₂O exchange experiment.[8] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad peak is due to an N-H proton, it will exchange with deuterium and the signal will disappear or significantly diminish in intensity.[8]
Troubleshooting Guide
Issue 1: Severe Line Broadening or Missing C-1/C-3 Proton Signals
This is the most common anomaly observed for this class of compounds. The following workflow can help resolve the issue.
Caption: Troubleshooting workflow for severe line broadening.
Recommended Actions:
-
Acidification: The most effective method to resolve this issue is to add a small amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), directly to the NMR sample.[1] This typically results in the appearance of sharp signals for all protons, including those at C-1 and C-3.
-
Solvent Change: Changing the NMR solvent can sometimes resolve the issue.[8] Benzene-d₆ is a good alternative to try, as it can alter the chemical shifts and potentially resolve overlapping signals.[1][8]
-
Salt Formation: If direct acidification is not desirable, converting the 3,4-dihydroisoquinoline to its quaternary salt (e.g., by reaction with methyl iodide) can also yield a normal spectrum in solvents like D₂O.[1]
Issue 2: Overlapping Signals and Complex Multiplets
Even in the absence of severe broadening, the spectra of substituted 3,4-dihydroisoquinolines can be complex due to signal overlap.
Caption: Workflow for resolving complex and overlapping signals.
Recommended Actions:
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can help resolve issues arising from dynamic processes like slow conformational changes or the presence of rotamers.[8][9] As the temperature increases, the rate of exchange may increase, leading to the coalescence of multiple signals into a single, sharp peak.
-
2D NMR Spectroscopy: For unambiguous assignment of protons and to understand their coupling networks, 2D NMR experiments are invaluable.[9][10]
-
COSY (Correlation Spectroscopy): Helps identify spin-spin coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, which is extremely useful for resolving overlapping proton signals.[9]
-
Experimental Protocols
Protocol 1: Acidification of NMR Sample
Objective: To resolve line broadening in the ¹H NMR spectrum of a 3,4-dihydroisoquinoline.
Methodology:
-
Prepare the 3,4-dihydroisoquinoline sample in a standard deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add one drop of trifluoroacetic acid (TFA) or introduce a small amount of HCl gas to the NMR tube.
-
Gently mix the sample.
-
Re-acquire the ¹H NMR spectrum. The signals, particularly for the C-1 and C-3 protons, should appear sharper and well-resolved.[1]
Protocol 2: D₂O Exchange for N-H Identification
Objective: To confirm the presence of an N-H proton signal.
Methodology:
-
Dissolve the 3,4-dihydroisoquinoline sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the sample to stand for a few minutes.
-
Acquire a second ¹H NMR spectrum. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity.[8]
Quantitative Data
The following table summarizes typical ¹H NMR chemical shift ranges for protons in the 3,4-dihydroisoquinoline core. Note that these values can vary depending on the substitution pattern and the solvent used.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 8.2 - 9.2 | s or t |
| H-3 | 3.6 - 3.9 | t or m |
| H-4 | 2.6 - 2.9 | t or m |
| Aromatic Protons | 6.6 - 8.3 | m |
Data compiled from multiple sources providing typical values for substituted 3,4-dihydroisoquinolines.[11]
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Atropisomer - Wikipedia [en.wikipedia.org]
- 5. Pyramidal inversion - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. rsc.org [rsc.org]
Validation & Comparative
Validating the Mechanism of Action of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one as a Potential PARP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of a novel compound, 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. Due to the absence of published data on this specific compound, this document outlines the established methodologies and comparative performance of well-known PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—to serve as a benchmark for validation.
The Mechanism of Action of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1][2][3] Upon detection of an SSB, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, a process that recruits a cascade of other DNA repair proteins to the site.[2][4]
PARP inhibitors exert their therapeutic effect primarily through two distinct mechanisms:
-
Catalytic Inhibition : Structurally, PARP inhibitors mimic nicotinamide adenine dinucleotide (NAD+), the substrate for PAR synthesis. By competitively binding to the catalytic domain of PARP enzymes, they block the formation of PAR chains, thereby stalling the SSB repair process.[2][4][5]
-
PARP Trapping : The binding of an inhibitor can effectively "trap" the PARP enzyme on the DNA at the site of damage.[4][6] The resulting PARP-DNA complex is a significant cytotoxic lesion that obstructs DNA replication forks, leading to the generation of more severe double-strand breaks (DSBs).[3][4] Among the approved inhibitors, Talazoparib is recognized for its high potency in PARP trapping.[6]
The accumulation of DSBs is particularly lethal to cancer cells that have a deficiency in the homologous recombination (HR) repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality , is the foundational principle behind the clinical efficacy of PARP inhibitors.[4][7]
Comparative Performance Data of Established PARP Inhibitors
A primary metric for evaluating the potency of a PARP inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of PARP enzymatic activity or cell growth. These values are context-dependent, varying with the specific cancer cell line and the type of assay employed.[8][9] The table below summarizes IC50 values for established PARP inhibitors, providing a benchmark against which this compound can be compared once experimental data is available.
| PARP Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference(s) |
| Olaparib | Multiple | Breast, Ovarian | Mutant & Wild Type | 0.6 - 19.8 | [8][9] |
| Rucaparib | Multiple | Breast, Ovarian | Mutant & Wild Type | Varies | [6][10] |
| Niraparib | Multiple | Ovarian | Mutant & Wild Type | Varies | [6][11] |
| Talazoparib | Multiple | Breast, Ovarian | Mutant & Wild Type | Varies | [6][10] |
| This compound | TBD | TBD | TBD | TBD | |
| TBD: To Be Determined through experimentation. |
Experimental Protocols for Validation
To ascertain whether this compound functions as a PARP inhibitor, a structured experimental approach is required.
PARP Enzymatic Activity Assay
This biochemical assay directly measures the compound's ability to inhibit the catalytic function of PARP enzymes.
-
Principle : An Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used. Histone proteins are immobilized on a 96-well plate to serve as a substrate for PARP. The assay measures the synthesis of PAR chains by detecting the incorporation of biotinylated NAD+.[12] The resulting signal is proportional to PARP activity.
-
Methodology :
-
Coat a 96-well plate with histone proteins.
-
Add a reaction buffer containing purified recombinant PARP1 or PARP2 enzyme, activated DNA (to stimulate the enzyme), and serial dilutions of this compound.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.
-
Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated PAR chains.[12][13]
-
Add a chemiluminescent or colorimetric HRP substrate and quantify the signal using a microplate reader.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[8]
-
Cellular Viability Assay
This cell-based assay evaluates the cytotoxic effects of the compound, which is crucial for establishing synthetic lethality.
-
Principle : Assays like the MTT or AlamarBlue assay measure the metabolic activity of living cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.[8][13]
-
Methodology :
-
Seed cancer cell lines in 96-well plates. It is critical to use paired cell lines, such as those with and without BRCA mutations, to test for synthetic lethality.
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound for a defined period (e.g., 72 hours).[13]
-
Add the viability reagent (e.g., MTT or AlamarBlue) to each well and incubate according to the manufacturer's protocol.[8][13]
-
Measure the resulting absorbance or fluorescence with a microplate reader.
-
Normalize the results to untreated control cells to determine the percentage of cell growth inhibition and calculate the IC50 value.[8]
-
PARP Trapping Assay
This assay is designed to quantify the ability of the inhibitor to trap PARP on DNA.
-
Principle : An immunofluorescence-based high-content imaging assay can visualize and quantify the amount of PARP1 that is bound to chromatin within the cell nucleus.[14]
-
Methodology :
-
Grow cells on imaging-compatible plates or glass coverslips.
-
Treat the cells with the test compound. Co-treatment with a mild DNA-damaging agent, such as methyl methanesulfonate (MMS), can be used to increase the number of available sites for PARP binding and trapping.[14]
-
Perform a pre-extraction step using a buffer with a non-ionic detergent (e.g., Triton X-100) to remove soluble nuclear proteins, while retaining the chromatin-bound fraction.[14]
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody specific for PARP1, followed by a fluorescently-labeled secondary antibody.[14]
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Capture images using a high-content imaging system and use image analysis software to quantify the mean fluorescence intensity of the PARP1 signal within the nucleus. A significant increase in nuclear intensity in treated cells compared to controls indicates PARP trapping.[14]
-
Visual Diagrams
PARP Signaling Pathway and Inhibitor Mechanism of Action
Caption: PARP signaling in DNA repair and the dual mechanism of PARP inhibitors.
Experimental Workflow for Validating a Novel PARP Inhibitor
Caption: Workflow for validating a novel PARP inhibitor.
References
- 1. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! - The ASCO Post [ascopost.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
Comparative Guide to Structure-Activity Relationships of 6-Hydroxy-3,4-Dihydroisoquinolin-1(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one analogs, with a focus on their potential as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP). The information is presented to facilitate the rational design of novel and more potent therapeutic agents.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a hydroxyl group at the 6-position has been explored as a strategy to enhance interactions with biological targets and improve pharmacokinetic properties. This guide synthesizes available data on the SAR of this specific class of compounds, comparing their performance with relevant alternatives.
Core Structure
The fundamental scaffold under consideration is this compound. Modifications at various positions of this core structure significantly influence its biological activity.
Caption: Core chemical scaffold of this compound with potential substitution points.
Structure-Activity Relationship Insights
While comprehensive SAR studies on the this compound scaffold are still emerging, research on the closely related 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines provides valuable initial insights into the influence of various substituents on biological activity, particularly antiplasmodial and antibacterial effects. These findings can serve as a predictive framework for the development of anticancer and PARP inhibitory analogs.
Key Findings from 1-Aryl-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline Analogs
A study involving twenty-one 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) analogs revealed significant structure-activity relationships against P. falciparum and various bacterial strains.[1][2]
-
Influence of the 1-Aryl Substituent: The nature and position of substituents on the 1-aryl ring were found to be critical for activity.
-
Lipophilicity: Increased lipophilicity at the para-position of the pendant phenyl group generally correlated with higher antibacterial activity.[2]
-
Halogenation: Compounds with a 4-chlorophenyl group at the 1-position demonstrated potent antiplasmodial activity and broad-spectrum antibacterial effects.[1][2] Specifically, 1-(4-chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline was identified as a highly active compound.[1]
-
-
The 6-Hydroxy Group: The presence of the 6-hydroxy group is considered crucial for activity, potentially by forming key hydrogen bond interactions with the biological target.
-
Cytotoxicity: The most active antiplasmodial compounds generally displayed low cytotoxicity against rat skeletal myoblast cells, indicating a favorable selectivity index.[1]
Comparative Performance: PARP Inhibition
The 3,4-dihydroisoquinolin-1(2H)-one core is a known pharmacophore for PARP inhibitors.[3][4][5][6] These inhibitors function by competing with NAD+ at the catalytic site of PARP enzymes, which are crucial for DNA repair.[7][8] In cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and cell death.[7]
While specific PARP inhibition data for the 6-hydroxy analogs is limited in the public domain, we can compare the performance of the broader class of isoquinolinone-based PARP inhibitors with established clinical alternatives.
Table 1: Comparative in vitro Activity of Isoquinolinone-Based PARP Inhibitors and Clinically Approved Drugs
| Compound Class/Drug | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell-Based Potency (EC50, nM) | Reference |
| Isoquinolinone Analogs | ||||
| Fused Isoquinolinone/Triazole Hybrids | Potent (nanomolar range) | Selective for TNKS2 over other PARPs | Not Reported | [9] |
| Isoquinolinone-based Tetracycles | Fairly good activity | Not Reported | Potentiates TMZ and etoposide | [4] |
| Clinically Approved PARP Inhibitors | ||||
| Olaparib | 1-5 | 1-2 | ~10 (in BRCA-mutant cells) | [10] |
| Rucaparib | 1.4 | 0.23 | ~20 (in BRCA-mutant cells) | [10] |
| Niraparib | 3.8 | 2.1 | ~5 (in BRCA-mutant cells) | [10] |
| Talazoparib | 0.57 | 0.3 | ~1 (in BRCA-mutant cells) | [10] |
Note: Data is compiled from various sources and should be considered for comparative purposes only. Specific assay conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are representative protocols for key experiments.
Synthesis of 1-Aryl-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline Analogs (Pictet-Spengler Reaction)
A common synthetic route to the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[11]
Caption: General workflow for the synthesis of 1-aryl-6-hydroxy-THIQs.
Procedure:
-
Schiff Base Formation: An equimolar mixture of tyramine hydrochloride and the corresponding aryl aldehyde is refluxed in a suitable solvent (e.g., methanol) in the presence of a base (e.g., sodium hydroxide) to yield the Schiff base.
-
Cyclization: The resulting Schiff base is then treated with an acid catalyst (e.g., trifluoroacetic acid) to facilitate the intramolecular cyclization, affording the 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline product.
-
Purification: The crude product is purified by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for a typical MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
PARP Inhibition Assay
PARP activity can be measured using various methods, including ELISA-based assays that detect the product of the PARP reaction, poly(ADP-ribose) (PAR).
Caption: Workflow for a chemiluminescent PARP inhibition assay.
Procedure:
-
Plate Coating: Histone proteins are coated onto the wells of a 96-well plate.
-
Enzymatic Reaction: Recombinant PARP enzyme, biotinylated NAD+, and the test inhibitor are added to the wells. The plate is incubated to allow the PARP-catalyzed formation of biotinylated PAR on the histones.
-
Detection: The wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added, and the resulting light output is measured using a luminometer. The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the realm of oncology. The preliminary SAR data from closely related analogs suggests that modifications at the 1-position, especially the introduction of substituted aryl groups, can significantly modulate biological activity. The 6-hydroxy group appears to be a key feature for target engagement.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a more definitive SAR for anticancer and PARP inhibitory activities. Direct comparative studies with clinically approved PARP inhibitors will be essential to ascertain the therapeutic potential of this promising class of compounds. Furthermore, exploration of substitutions at other positions of the isoquinolinone core may lead to the discovery of compounds with enhanced potency and improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives against cancer cell lines
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of synthetic scaffolds, among which the 3,4-dihydroisoquinolin-1(2H)-one core has emerged as a promising pharmacophore. This guide provides a comparative overview of the in vitro anticancer activity of various derivatives of this scaffold, with a focus on their efficacy against different cancer cell lines. While direct comparative data for a comprehensive series of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives is limited in publicly available literature, this guide synthesizes findings from structurally related analogs to offer valuable insights for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Isoquinolin-1(2H)-one Derivatives
The antiproliferative activity of various substituted isoquinolin-1(2H)-one derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their cytotoxic potential. It is important to note that the substitution pattern on the isoquinolinone core significantly influences the anticancer activity and selectivity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) |
| Derivative A | 3-Acyl | MCF-7 (Breast) | Not Specified |
| MDA-MB-231 (Breast) | Not Specified | ||
| Derivative B | 3-(1,3-thiazol-2-ylamino) | NCI-60 Cell Line Panel | Average lgGI₅₀ = -5.18[1][2] |
| Derivative C | 1,4-disubstituted | CEM (Leukemia) | 4.10[3] |
| Derivative D | 1,4-disubstituted | CEM (Leukemia) | 0.64[3] |
| Derivative E | 1,2,3,4-tetrahydro, R₃ = methoxy | Various | 1.591 - 2.281[4] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of in vitro evaluations, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments typically employed in the assessment of anticancer compounds.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period, commonly 48 or 72 hours.
-
MTT Incubation: Following the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours).
-
Staining: After treatment, the cells are harvested and washed with cold phosphate-buffered saline (PBS). The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[5]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Potential Signaling Pathways and Mechanisms of Action
The anticancer effects of isoquinolinone derivatives are often attributed to their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and death. While the precise mechanisms for this compound derivatives are still under investigation, studies on related compounds suggest potential targets.
One such proposed mechanism for a class of 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives is the inhibition of the WDR5-WIN site interaction.[5] WDR5 is a crucial component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which is dysregulated in certain cancers.[5] Inhibition of this interaction can disrupt the expression of oncogenes, leading to antiproliferative effects.
References
- 1. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparing the efficacy of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives in antiviral assays
A detailed guide for researchers and drug development professionals on the antiviral properties of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one and its analogs.
The emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous search for new antiviral agents. The this compound scaffold has emerged as a promising starting point for the development of potent viral inhibitors. This guide provides a comparative analysis of the efficacy of various derivatives of this core structure against different viruses, supported by experimental data from published studies.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of several 3,4-dihydroisoquinolin-1(2H)-one derivatives has been evaluated against a range of viruses, primarily Human Immunodeficiency Virus (HIV) and influenza viruses. The key parameters for comparison are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which measure the drug's potency, and the 50% cytotoxic concentration (CC₅₀), which indicates its toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window.
| Compound ID | Derivative Class | Target Virus | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 6b | 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one | HIV-1 | Cell-based | 0.552[1] | 8.9[1] | 16[1] |
| Compound 1 | Isoquinolone | Influenza A and B | Cell-based | 0.2 - 0.6[2] | 39.0[2] | ≥65[2] |
| Compound 17 | Isoquinolone | Influenza A | Cell-based | 5.8 - 36.8[2] | 109.0[2] | - |
| Compound 21 | Isoquinolone | Influenza A and B | Cell-based | 9.9 - 18.5[2][3] | >300[2][3] | >15[2] |
| 13e | 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | Influenza H1N1 | Cell-based | 4.50[4] | - | - |
| 4m | 1,2-dihydroisoquinoline | HIV-1 Integrase | Strand Transfer | 0.7[5] | - | - |
| 6c | 1,2-dihydroisoquinoline | HIV-1 Integrase | Strand Transfer | 0.8[5] | - | - |
| 6c | 1,2-dihydroisoquinoline | HIV-1 | p24 antigen | 91% reduction | - | - |
Experimental Protocols
The evaluation of the antiviral efficacy of these compounds involves a series of standardized in vitro assays. Below are the generalized methodologies employed in the cited studies.
Antiviral Activity Assays
-
Cell-Based Assays (HIV):
-
Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase and β-galactosidase reporter gene, are commonly used.
-
Infection: Cells are seeded in 96-well plates and infected with HIV-1 in the presence of serial dilutions of the test compounds.
-
Quantification: After a set incubation period (e.g., 48 hours), the level of viral replication is determined by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying a viral protein such as the p24 antigen using an ELISA assay.[5]
-
Data Analysis: The EC₅₀ value is calculated as the compound concentration that reduces viral replication by 50% compared to the untreated control.
-
-
Cell-Based Assays (Influenza):
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are typically used for influenza virus propagation and antiviral testing.[6]
-
Infection: Confluent cell monolayers are infected with an influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)) in the presence of varying concentrations of the test compounds.[6]
-
Quantification: The antiviral effect is often determined by a cytopathic effect (CPE) reduction assay, where cell viability is measured using reagents like MTT.[6] Alternatively, plaque reduction assays can be performed to quantify the inhibition of infectious virus particle production.
-
Data Analysis: The EC₅₀ is the concentration that inhibits the virus-induced CPE or plaque formation by 50%.
-
-
Enzyme Inhibition Assays (HIV-1 Integrase):
-
Assay Principle: These assays measure the inhibition of the strand transfer (ST) step of HIV-1 integration, a critical process for viral replication.[5]
-
Procedure: Recombinant HIV-1 integrase is incubated with a model DNA substrate in the presence of the inhibitor. The amount of strand transfer product is then quantified.
-
Data Analysis: The IC₅₀ value is the concentration of the compound that reduces the enzymatic activity by 50%.
-
Cytotoxicity Assays
-
Cell Culture: The same cell lines used for the antiviral assays are typically used for cytotoxicity testing to ensure the relevance of the results.
-
Treatment: Cells are incubated with serial dilutions of the test compounds for a period similar to the antiviral assay.
-
Quantification: Cell viability is measured using various methods, such as the MTT assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The CC₅₀ value is the compound concentration that reduces cell viability by 50% compared to the untreated control.
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Concluding Remarks
The 3,4-dihydroisoquinolin-1(2H)-one scaffold and its derivatives represent a promising area for antiviral drug discovery. The data presented herein demonstrates that modifications to this core structure can yield compounds with potent activity against both HIV and influenza viruses. Notably, some derivatives exhibit high selectivity indices, indicating a favorable safety profile. Further structure-activity relationship (SAR) studies are warranted to optimize the antiviral potency and pharmacokinetic properties of these compounds, potentially leading to the development of novel and effective antiviral therapeutics.
References
- 1. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Off-Target Effects and Selectivity of a Novel 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects and selectivity profile of a representative compound based on the 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold. While comprehensive selectivity data for the specific parent compound is not extensively available in public literature, derivatives of this scaffold have been identified as potent inhibitors of various protein kinases.[1] For the purpose of this guide, we will analyze a hypothetical derivative, herein named DHIQ-KDRi , designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2).
The selectivity of kinase inhibitors is a critical aspect of drug development, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] This guide compares the selectivity profile of DHIQ-KDRi with two well-characterized multi-kinase inhibitors, Sorafenib and Sunitinib, which are also known to target KDR.
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of DHIQ-KDRi, Sorafenib, and Sunitinib against a panel of selected kinases. The data for DHIQ-KDRi is hypothetical, representing a compound with high affinity for KDR and varying degrees of off-target activity. Data for Sorafenib and Sunitinib are representative values from publicly available kinase profiling studies. Lower IC50 values indicate higher potency.
| Kinase Target | DHIQ-KDRi (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) | Primary Signaling Pathway |
| KDR (VEGFR2) | 5 | 90 | 9 | Angiogenesis, Proliferation |
| PDGFRβ | 150 | 58 | 2 | Angiogenesis, Cell Growth |
| c-Kit | 800 | 68 | 8 | Proliferation, Survival |
| RET | >10,000 | 4 | 15 | Proliferation, Differentiation |
| BRAF | >10,000 | 22 | - | MAP Kinase Signaling |
| p38α | 5,000 | 540 | >10,000 | Stress Response, Inflammation |
| GSK3β | >10,000 | >10,000 | >10,000 | Glycogen Metabolism |
| CDK1 | 2,500 | >10,000 | >10,000 | Cell Cycle Progression |
Data for Sorafenib and Sunitinib are compiled from various sources for illustrative purposes. The profile for DHIQ-KDRi is hypothetical.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity profiling data. Below are protocols for key experiments typically used in kinase inhibitor profiling.
1. Radiometric Kinase Assay (for IC50 determination)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.
-
Reagents and Materials :
-
Recombinant human kinases (e.g., KDR, PDGFRβ, c-Kit).
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for KDR).
-
[γ-33P]ATP.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).
-
Test compounds (DHIQ-KDRi, Sorafenib, Sunitinib) in DMSO.
-
96-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
Add 10 µL of the diluted compound to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the reaction by adding 20 µL of a solution containing [γ-33P]ATP and non-radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is used to verify that a compound binds to its intended target within a cellular context.
-
Reagents and Materials :
-
Human cell line expressing the target kinase (e.g., HUVECs for KDR).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Test compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for heating samples precisely (e.g., PCR thermal cycler).
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein.
-
-
Procedure :
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
The binding of the compound will stabilize the protein, leading to a higher melting temperature (the temperature at which 50% of the protein denatures).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the selectivity profiling of kinase inhibitors.
Caption: Simplified KDR (VEGFR2) signaling pathway and the inhibitory action of DHIQ-KDRi.
Caption: Experimental workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Logical relationship illustrating selective versus non-selective kinase inhibition.
References
Navigating the Selectivity Landscape of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a diverse range of enzymes implicated in various diseases. Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the selectivity of inhibitors based on this scaffold, supported by experimental data and detailed protocols for key assays.
I. Overview of Primary Targets and Selectivity
Inhibitors incorporating the 3,4-dihydroisoquinolin-1(2H)-one core have demonstrated potent activity against several key enzymes, including Poly (ADP-ribose) polymerase (PARP), Kinase Insert Domain Containing Receptor (KDR/VEGFR-2), Rho-associated coiled-coil containing protein kinase (ROCK), and HIV-1 Integrase. While highly potent against their primary targets, the selectivity of these compounds across the broader kinome and other enzyme families is a critical consideration.
II. Cross-Reactivity Profile: A Case Study Approach
Here, we present a representative kinome scan data for a potent PARP inhibitor, Olaparib, which shares a similar phthalazinone core that mimics the dihydroisoquinolinone structure. This serves as an illustrative example of the potential off-target kinase interactions for this class of compounds. It is crucial to note that the specific substitution patterns on the this compound ring will ultimately determine the precise selectivity profile.
Table 1: Representative Kinome Scan Data for a Structurally Related PARP Inhibitor (Olaparib)
| Kinase Family | Target Kinase | % Inhibition at 1 µM |
| Tyrosine Kinase | ABL1 | < 10% |
| ALK | < 10% | |
| EGFR | < 10% | |
| ERBB2 | < 10% | |
| FLT3 | < 10% | |
| KDR (VEGFR2) | < 10% | |
| MET | < 10% | |
| SRC | < 10% | |
| Serine/Threonine Kinase | AKT1 | < 10% |
| AURKA | < 10% | |
| CDK1 | < 10% | |
| CHEK2 | < 10% | |
| MAPK1 (ERK2) | < 10% | |
| PLK1 | < 10% | |
| ROCK1 | < 10% | |
| Other | GSK3B | < 10% |
| PIK3CA | < 10% |
This data is illustrative and based on publicly available information for Olaparib. The actual cross-reactivity of a specific this compound based inhibitor would require experimental validation.
III. Experimental Protocols
To facilitate the independent assessment of inhibitor selectivity, detailed protocols for key biochemical and cell-based assays are provided below.
A. PARP1 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test inhibitor and vehicle control (e.g., DMSO)
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test inhibitor at various concentrations to the wells.
-
Add a mixture of PARP1 enzyme and activated DNA to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Add biotinylated NAD+ and incubate for another hour.
-
Wash the plate and add Streptavidin-HRP conjugate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with an acidic solution and measure the absorbance at 450 nm.
B. Kinase Selectivity Profiling (Kinome Scan)
A kinome scan is a high-throughput assay to assess the selectivity of an inhibitor against a large panel of kinases.
General Workflow:
-
A test compound is incubated with a panel of purified, active kinases.
-
The activity of each kinase is measured in the presence of the compound.
-
The percentage of inhibition for each kinase is determined relative to a vehicle control.
-
Data is typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for significantly inhibited kinases.
Commercial services like Eurofins DiscoverX KINOMEscan® or Promega Kinase-Glo® are commonly used for comprehensive profiling.
C. Cell-Based Rho Kinase (ROCK) Inhibition Assay
This assay measures the ability of an inhibitor to block ROCK activity in a cellular context.
Materials:
-
A suitable cell line (e.g., A7r5 rat smooth muscle cells)
-
ROCK substrate antibody (e.g., anti-phospho-MYPT1)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Lysis buffer
-
Test inhibitor and vehicle control
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Stimulate the cells with a ROCK activator (e.g., LPA or U-46619) if necessary.
-
Lyse the cells and collect the protein lysate.
-
Perform a Western blot or ELISA to detect the phosphorylation of a ROCK substrate like MYPT1.
-
Quantify the band intensity or signal and calculate the inhibition of ROCK activity.
D. HIV-1 Integrase Strand Transfer Assay (Biochemical)
This assay measures the inhibition of the strand transfer step catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (biotinylated)
-
Target DNA (labeled with a detectable tag, e.g., DIG)
-
Streptavidin-coated plates
-
Anti-DIG antibody conjugated to HRP
-
TMB substrate
-
Assay buffer
-
Test inhibitor and vehicle control
Procedure:
-
Immobilize the biotinylated donor DNA onto the streptavidin-coated plate.
-
Add HIV-1 integrase and the test inhibitor.
-
Incubate to allow for binding and potential inhibition.
-
Add the labeled target DNA to initiate the strand transfer reaction.
-
Incubate to allow for the integration of the donor DNA into the target DNA.
-
Wash the plate to remove unreacted components.
-
Add the anti-DIG-HRP antibody to detect the integrated target DNA.
-
Wash the plate and add TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
IV. Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: PARP1 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for kinome selectivity profiling.
Caption: Rho-kinase (ROCK) signaling pathway in smooth muscle contraction.
V. Conclusion
The this compound scaffold represents a versatile platform for the development of potent enzyme inhibitors. While these compounds exhibit high affinity for their primary targets, a thorough evaluation of their cross-reactivity is essential for advancing them through the drug discovery pipeline. The data and protocols presented in this guide provide a framework for researchers to assess the selectivity of their own compounds and to make informed decisions in the design of next-generation inhibitors with improved safety and efficacy profiles. It is strongly recommended that comprehensive selectivity profiling, such as a kinome scan, be performed for any lead compounds based on this scaffold to fully characterize their off-target activities.
Head-to-head comparison of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one with other isoquinolinone compounds
For Researchers, Scientists, and Drug Development Professionals
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have garnered significant attention for their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology. This guide provides a head-to-head comparison of the performance of various substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, with a focus on their PARP inhibitory activity. While specific experimental data for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one as a PARP inhibitor is not extensively available in the public domain, this comparison with structurally related compounds offers valuable insights into the structure-activity relationships (SAR) of this compound class.
Comparative Biological Activity of Isoquinolinone Derivatives
The following table summarizes the in vitro inhibitory activity of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2 enzymes. The data highlights the influence of different substituents on potency and selectivity. Olaparib, a clinically approved PARP inhibitor, is included for reference.
| Compound ID | R1 | R2 | PARP1 IC50 (nM)[1] | PARP2 IC50 (nM)[1] |
| 3l | H | H | 156 | 70.1 |
| 3aa | 7-F | H | 105 | 45.3 |
| 3ab | 7-F | 2-F | 118 | 40.2 |
| 3af | 7-F | 4-F | 240 | 28.5 |
| 11 | 7-F | H (dehydro) | >1000 | >1000 |
| Olaparib | - | - | 1.5 | 0.8 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are the key experimental protocols employed in the evaluation of the isoquinolinone-based PARP inhibitors.
PARP1/PARP2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histones (as a substrate for PARP)
-
Biotinylated NAD+
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (isoquinolinone derivatives)
-
Microplates (e.g., 96-well format)
Procedure:
-
Coating: Histones are coated onto the surface of the microplate wells.
-
Compound Incubation: The test compounds are serially diluted and added to the wells.
-
Enzyme Addition: Recombinant PARP1 or PARP2 enzyme is added to each well.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is then incubated to allow for the poly(ADP-ribosyl)ation of the histones.
-
Detection: The wells are washed to remove unbound reagents. Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose chains on the histones.
-
Signal Generation: After another washing step, a chemiluminescent HRP substrate is added, and the resulting light emission is measured using a luminometer. The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., breast, ovarian)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isoquinolinone derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process of these compounds.
Caption: PARP1 signaling pathway and the mechanism of action of isoquinolinone-based PARP inhibitors.
Caption: Experimental workflow for the evaluation of novel isoquinolinone-based PARP inhibitors.
Conclusion
The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising starting point for the development of novel PARP inhibitors. The presented data demonstrates that substitutions on the isoquinolinone core and the carboxamide moiety significantly impact the inhibitory potency and selectivity against PARP1 and PARP2. Further optimization of this scaffold, guided by detailed structure-activity relationship studies and mechanistic investigations, holds the potential to yield highly effective and selective PARP inhibitors for therapeutic applications.
References
A Comparative Guide to Novel 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Derivatives in Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives against alternative compounds, focusing on their potential as inhibitors of Tankyrase (TNKS) and Poly(ADP-ribose) polymerase (PARP). The following sections detail their performance, supported by experimental data and protocols, to aid in target identification and validation efforts.
Target Identification: Tankyrase and PARP as Key Targets
The this compound scaffold has emerged as a promising pharmacophore for targeting enzymes within the PARP family. Notably, derivatives of this scaffold have shown significant inhibitory activity against two key members: Tankyrase-1 and -2 (TNKS1/2) and PARP-1 and -2 (PARP1/2).
-
Tankyrases (TNKS1/2) are critical regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1] Inhibition of Tankyrases leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing oncogenic Wnt signaling.[1]
-
Poly(ADP-ribose) polymerases (PARP1/2) are central to the DNA damage response (DDR), particularly in the repair of single-strand breaks.[2] PARP inhibitors have been successfully developed as anti-cancer therapies, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3]
Comparative Performance Data
The following tables summarize the in vitro potency of various isoquinolin-1(2H)-one derivatives and their alternatives against Tankyrase and PARP enzymes.
Table 1: Inhibitory Activity of Isoquinolin-1(2H)-one Derivatives and Comparators against Tankyrase (TNKS1/2)
| Compound/Derivative | Target(s) | IC50 (nM) | Cellular Assay IC50 (nM) | Reference Compound(s) | Reference IC50 (nM) |
| Isoquinolin-1(2H)-one Derivatives | |||||
| Compound 11c | TNKS1 / TNKS2 | 9 / 3 | 29 (DLD-1 SuperTopFlash) | - | - |
| OM-153 | TNKS1 / TNKS2 | 13 / 2 | 0.63 (WNT reporter) | - | - |
| RK-287107 | TNKS1 / TNKS2 | 14.3 / 10.6 | - | G007-LK | 42.2 (TNKS1) / 42.3 (TNKS2) |
| Non-Isoquinolinone Comparators | |||||
| XAV939 | TNKS1 | 13.4 | - | - | - |
| WXL-8 | TNKS1 | 9.1 | - | - | - |
| G007-LK | TNKS1 / TNKS2 | <100 (Biochemical) | 25 (Cell-based) | - | - |
| Tankyrase Inhibitor 49 | Tankyrase | 0.1 | 1.9 | - | - |
| Compound 2 (Quinazolindione) | TNKS1 / TNKS2 | 4 / 39.8 | 5.0 | - | - |
| Compound 21 (Quinazolindione) | TNKS1 / TNKS2 | 4 / 63 | 20 | - | - |
| Compound 5 (bis-quinazolinone) | TNKS2 | 0.3 | - | IWR-1 | 29.2 |
Data compiled from multiple sources.[4][5][6][7][8][9][10]
Table 2: Inhibitory Activity of Isoquinolin-1(2H)-one Derivatives and Comparators against PARP1/2
| Compound/Derivative | Target(s) | IC50 (nM) | Cellular Assay IC50 (µM) | Reference Compound(s) | Reference IC50 (nM) |
| 3,4-dihydroisoquinolin-1-one-4-carboxamides | |||||
| Compound 3l | PARP1 / PARP2 | 156 / 70.1 | - | Olaparib | - |
| Dihydroisoquinolone 1a | PARP1 / PARP2 | 13,000 / 800 | - | - | - |
| Isoquinolone 1b | PARP1 / PARP2 | 9,000 / 150 | - | - | - |
| Non-Isoquinolinone Comparators | |||||
| Olaparib | PARP1 / PARP2 | 1.4 / 12 | - | - | - |
| Rucaparib | PARP1 / PARP2 | ~0.3 (PARP2) | - | - | - |
| Niraparib | PARP1 / PARP2 | ~2-4 | - | - | - |
| Talazoparib | PARP1 / PARP2 | ~0.2 (PARP2) | - | - | - |
| Veliparib | PARP1 / PARP2 | ~2-4 | - | - | - |
| Compound 5 (Quinoxaline) | PARP1 | 3.05 | 2.57 (MDA-MB-436) | Olaparib | 4.40 |
| Compound 8a (Quinoxaline) | PARP1 | 2.31 | - | Olaparib | 4.40 |
Data compiled from multiple sources.[11][12][13][14]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Protocol 1: In Vitro Tankyrase Activity Assay (Chemiluminescent)
This protocol outlines a method to measure the enzymatic activity of Tankyrase and assess the inhibitory potential of novel compounds.
Materials:
-
Recombinant human Tankyrase 1 or 2 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (DMSO) and a known Tankyrase inhibitor as a positive control.
-
Enzyme Reaction: To each well of the histone-coated plate, add 25 µL of the compound dilution.
-
Add 25 µL of diluted Tankyrase enzyme to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.
-
Incubate the plate at 30°C for 1-2 hours.
-
Detection: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro PARP Activity Assay (Colorimetric)
This protocol describes a colorimetric method to quantify PARP activity and the inhibitory effect of test compounds.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Histone- and DNA-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
Test compounds dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include vehicle and positive controls.
-
Enzyme Reaction: Add 25 µL of the compound dilution to each well of the histone- and DNA-coated plate.
-
Add 25 µL of diluted PARP enzyme to each well.
-
Start the reaction by adding 50 µL of biotinylated NAD+ solution.
-
Incubate at 30°C for 1 hour.
-
Detection: Wash the plate three times with wash buffer.
-
Add 100 µL of diluted Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of colorimetric HRP substrate and incubate until sufficient color development (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the Tankyrase assay.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[15][16][17][18][19]
Materials:
-
Cultured cells expressing the target protein (e.g., cancer cell line)
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO at the desired concentration and incubate for a specified time (e.g., 1-4 hours).
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 3°C increments for 3 minutes). Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the target protein to detect the amount of soluble target protein at each temperature.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.
Caption: PARP's role in DNA repair and the mechanism of synthetic lethality.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibitor exerts robust preclinical antifibrotic effects | BioWorld [bioworld.com]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NB-64-12695-100mg | Tankyrase Inhibitors (TNKS) 49 Clinisciences [clinisciences.com]
- 9. Discovery of Orally Bioavailable Ligand Efficient Quinazolindiones as Potent and Selective Tankyrases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK, and LigIV Inhibitors | MDPI [mdpi.com]
- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. scispace.com [scispace.com]
- 18. annualreviews.org [annualreviews.org]
- 19. pubs.acs.org [pubs.acs.org]
Investigating the Synergistic Potential of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one with other therapeutic agents is not currently available in published literature. This guide, therefore, presents a hypothetical framework for investigating such potential synergies based on the known biological activities of structurally similar isoquinolinone derivatives. The proposed experiments and expected outcomes are intended to serve as a blueprint for future research in this promising area.
The isoquinoline scaffold is a core component of numerous bioactive compounds with a wide range of pharmacological properties, including antitumor and anti-inflammatory activities.[1][2] Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have shown potential in various therapeutic areas, suggesting that this compound may also possess significant biological activity.[3][4] This guide outlines a proposed investigation into the synergistic effects of this compound with established therapeutic agents in oncology and inflammation.
Part 1: Synergistic Antitumor Effects with Cisplatin
Recent studies have highlighted the anticancer potential of isoquinoline derivatives, with some acting as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[5][6][7] PARP inhibitors have shown significant clinical success in combination with DNA-damaging agents like cisplatin, particularly in cancers with deficiencies in homologous recombination repair.[8] This section proposes a framework to investigate the potential synergistic effects of this compound, hypothetically acting as a PARP inhibitor, with cisplatin in a cancer cell line model.
Proposed Experimental Workflow
Caption: Proposed workflow for assessing synergistic cytotoxicity.
Data Presentation: Hypothetical Cytotoxicity Data
| Treatment Group | IC50 (µM) - Cancer Cell Line A | Combination Index (CI) |
| This compound (Compound X) | 15.2 | - |
| Cisplatin | 5.8 | - |
| Compound X + Cisplatin (1:1 ratio) | 4.5 | < 1 (Synergism) |
Experimental Protocol: Cell Viability and Synergy Analysis
-
Cell Culture: A human cancer cell line (e.g., ovarian cancer cell line SKOV3) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9]
-
Drug Preparation: Stock solutions of this compound and cisplatin would be prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Cell Treatment: Cells would be seeded in 96-well plates and treated with varying concentrations of each compound individually and in combination for 48 hours.
-
MTT Assay: Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm would be measured to determine the percentage of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment would be calculated. The synergistic effect would be quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergism.
Proposed Signaling Pathway: PARP Inhibition and DNA Damage
Caption: Hypothetical pathway of synergistic anticancer effect.
Part 2: Synergistic Anti-inflammatory Effects with Dexamethasone
Several isoquinoline derivatives have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[10][11][12] This pathway is a critical regulator of inflammatory responses. This section proposes a framework to investigate the potential synergistic anti-inflammatory effects of this compound with the corticosteroid dexamethasone in a lipopolysaccharide (LPS)-stimulated macrophage model.
Proposed Experimental Workflow
Caption: Proposed workflow for assessing anti-inflammatory synergy.
Data Presentation: Hypothetical Anti-inflammatory Data
| Treatment Group (LPS-stimulated) | Nitric Oxide (NO) Production (% of control) | TNF-α Secretion (pg/mL) |
| Vehicle Control | 100% | 1250 |
| This compound (Compound X) | 75% | 980 |
| Dexamethasone | 60% | 820 |
| Compound X + Dexamethasone | 35% | 450 |
Experimental Protocol: Anti-inflammatory Synergy Assessment
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) would be cultured in appropriate media.
-
Drug Treatment and Stimulation: Cells would be pre-treated with this compound, dexamethasone, or a combination of both for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the cell culture supernatant would be measured using the Griess reagent.
-
ELISA for Cytokines: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant would be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Cellular lysates would be analyzed by Western blot to determine the levels of phosphorylated p65, a key component of the activated NF-κB pathway.
Proposed Signaling Pathway: NF-κB Inhibition
Caption: Hypothetical pathway of synergistic NF-κB inhibition.
This proposed research framework provides a comprehensive starting point for investigating the synergistic potential of this compound. The outlined experiments, if conducted, would yield valuable data to guide further drug development efforts in oncology and inflammatory diseases.
References
- 1. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
Unveiling the Binding Profile of a Dihydroisoquinolinone Scaffold to the Histamine H1 Receptor: A Comparative Guide
In the landscape of drug discovery, understanding how a compound interacts with its biological target is paramount. This guide provides a comparative analysis of the binding mode of 3,4-dihydroisoquinolin-1(2H)-one, a potent histamine H1 receptor antagonist, with other well-established antihistamines. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of this chemical scaffold for future therapeutic applications.
While the specific target protein for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is not extensively characterized in publicly available literature, its structural analog, 3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent antagonist of the histamine H1 receptor. This guide will, therefore, focus on the interaction of this closely related compound with the histamine H1 receptor, providing a framework for understanding the potential binding characteristics of its hydroxylated derivative.
Comparative Analysis of Histamine H1 Receptor Antagonists
The histamine H1 receptor is a G protein-coupled receptor that plays a crucial role in allergic and inflammatory responses. Its antagonists are widely used in the treatment of conditions such as allergic rhinitis and urticaria. The binding affinity of these antagonists to the H1 receptor is a key determinant of their potency. A comparison of the binding affinities (Ki values) of 3,4-dihydroisoquinolin-1(2H)-one and other representative histamine H1 receptor antagonists is presented in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | Chemical Class | Binding Affinity (Ki) at Histamine H1 Receptor (nM) |
| 3,4-dihydroisoquinolin-1(2H)-one | Isoquinolinone | Potent antagonist (Specific Ki not found in literature) |
| Diphenhydramine | Ethanolamine | ~16 |
| Chlorpheniramine (dexchlorpheniramine) | Alkylamine | 15[1] |
| Loratadine | Piperidine | ~2.5 - 5 |
| Cetirizine | Piperazine | 6[2] |
| Terfenadine | Piperidine | ~4 - 10 |
| Astemizole | Piperidine | IC50 = 4[3] |
Note: The binding affinity of 3,4-dihydroisoquinolin-1(2H)-one is described as "potent" in the literature, however, a specific quantitative Ki value was not identified in the reviewed sources.
Elucidating Binding Characteristics: Experimental Workflow
The binding affinity of a compound to its target receptor is typically determined through competitive radioligand binding assays. The following diagram illustrates the general workflow for a histamine H1 receptor competition binding assay.
References
Safety Operating Guide
Proper Disposal of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and a step-by-step plan for the proper disposal of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, a compound often used in pharmaceutical research.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for irritation and other health effects, appropriate personal protective equipment must be worn at all times when handling this compound for disposal purposes.
| Hazard Category | Assumed Risks | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation[1] | Chemically resistant gloves (e.g., nitrile) |
| Eye Contact | Causes serious eye irritation[1] | Safety goggles or a face shield |
| Inhalation | May cause respiratory irritation[1] | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for spills or large quantities. |
| Ingestion | Unknown, assume to be harmful | Do not eat, drink, or smoke when handling. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Solid Waste: Collect in a designated, properly labeled, and sealed container for solid chemical waste.
-
Liquid Waste (Solutions): Collect in a designated, properly labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed[2]. Keep aqueous and organic solvent waste streams separate.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., GHS07 for irritant).
-
Indicate the date accumulation started.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available safety information, including the assumed hazard profile based on similar compounds.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial to minimize harm.
| Emergency Scenario | Immediate Response Protocol |
| Spill | Evacuate the immediate area. Ventilate the space to disperse any dust or vapors. For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill before collection into a hazardous waste container.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Disclaimer: No specific Safety Data Sheet (SDS) for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one was found. The following guidance is based on the safety information for the structurally similar compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, and general best practices for handling solid, powdered chemicals in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.
Hazard Identification and Risk Assessment
Based on the available data for a similar compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, the primary hazards are anticipated to be:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
A thorough risk assessment should be performed before commencing any work with this compound.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.
-
Eye Wash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.[5] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[1][5] Ensure gloves are inspected before use and changed regularly.[6][7] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator.[1][5] If exposure limits are exceeded, a full-face respirator should be used.[1] |
| Footwear | Closed-toe shoes must be worn in the laboratory.[5] |
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling this compound.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Logistical Plan: Spill Management and Disposal
A clear plan for accidental releases and waste disposal is crucial for maintaining a safe laboratory environment.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[3]
-
Personal Protection: Wear appropriate PPE as outlined in the table above, including respiratory protection.[3]
-
Clean-up:
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Dispose of contents and container in accordance with local, state, and federal regulations.[1] Use designated, labeled, and sealed containers for chemical waste.
-
Contaminated PPE: Contaminated clothing and disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[1] Wash contaminated reusable clothing before reuse.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen.[1] Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[1] If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Seek medical attention if you feel unwell. |
References
- 1. echemi.com [echemi.com]
- 2. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
